molecular formula C7H11NO5 B2659531 6-Oxa-1-azaspiro[3.3]heptane oxalate CAS No. 1046153-00-7; 1359655-43-8; 1380571-72-1

6-Oxa-1-azaspiro[3.3]heptane oxalate

カタログ番号: B2659531
CAS番号: 1046153-00-7; 1359655-43-8; 1380571-72-1
分子量: 189.167
InChIキー: ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxa-1-azaspiro[3.3]heptane oxalate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.167. The purity is usually 95%.
BenchChem offers high-quality 6-Oxa-1-azaspiro[3.3]heptane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxa-1-azaspiro[3.3]heptane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane Oxalate: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Oxa-1-azaspiro[3.3]heptane oxalate (CAS 1359655-43-8), a compelling heterocyclic building block gaining significant traction in modern drug discovery. We will delve into its synthesis, exploring the strategic considerations behind a proposed synthetic route, and detail its analytical characterization. Furthermore, this guide will illuminate the critical role of this spirocycle as a bioisosteric replacement for traditional motifs, offering insights into its potential to enhance the physicochemical and pharmacokinetic properties of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this emerging scaffold.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The drive to "escape from flatland" has become a central theme in contemporary medicinal chemistry. The over-reliance on planar, aromatic structures has often been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. In response, the exploration of novel, three-dimensional scaffolds has surged, with spirocyclic systems emerging as particularly promising motifs.

6-Oxa-1-azaspiro[3.3]heptane, a unique scaffold featuring a spirocyclic junction between an azetidine and an oxetane ring, embodies this shift towards greater molecular complexity and three-dimensionality. Its rigid structure offers a defined vectoral projection of substituents, enabling more precise interactions with biological targets. The oxalate salt form provides a stable, crystalline solid that is amenable to handling and formulation.

This guide will provide a deep dive into the technical aspects of 6-Oxa-1-azaspiro[3.3]heptane oxalate, equipping researchers with the knowledge to effectively incorporate this valuable building block into their drug discovery programs.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for any drug discovery campaign. The unique arrangement of the azetidine and oxetane rings in 6-Oxa-1-azaspiro[3.3]heptane imparts a distinct set of characteristics.

PropertyValueSource
CAS Number 1359655-43-8[1]
Molecular Formula C₇H₁₁NO₅[2]
Molecular Weight 189.17 g/mol [1]
Physical Form White to yellow solid[2]
Purity Typically ≥95%[1]
Melting Point 133-136 °C (for hemioxalate)[3]
Storage Temperature 2-8°C, inert atmosphere[2]

Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate: A Proposed Pathway

Synthetic Pathway A Pentaerythritol B 3-Bromo-2,2-bis(bromomethyl)propan-1-ol A->B HBr, Acetic Acid C 6-Tosyl-6-oxa-1-azaspiro[3.3]heptane B->C p-Toluenesulfonamide, Base D 6-Oxa-1-azaspiro[3.3]heptane C->D Deprotection (e.g., Mg, sonication or HBr/phenol) E 6-Oxa-1-azaspiro[3.3]heptane Oxalate D->E Oxalic Acid

Caption: Proposed synthetic pathway for 6-Oxa-1-azaspiro[3.3]heptane Oxalate.

Rationale Behind the Synthetic Strategy

The choice of pentaerythritol as a starting material is strategic due to its commercial availability and inherent C4 symmetry, which simplifies the construction of the spirocyclic core. The conversion to 3-bromo-2,2-bis(bromomethyl)propan-1-ol provides a key intermediate with multiple electrophilic sites.

The subsequent double cyclization with p-toluenesulfonamide is a well-established method for forming azaspirocycles. The tosyl group serves as a robust protecting group for the nitrogen atom, facilitating the cyclization and allowing for purification of the intermediate.

Deprotection of the tosyl group is a critical step. While methods involving magnesium and sonication have been reported, they can be challenging to scale up.[4] Alternative, scalable methods, such as using HBr in the presence of phenol, are often preferred in an industrial setting.

Finally, salt formation with oxalic acid provides a stable, crystalline solid that is easier to handle and purify than the free base, which may be a volatile liquid or low-melting solid. It is important to note that the use of sulfonic acids, such as p-toluenesulfonic acid, can yield more stable and soluble salts compared to the oxalate form.[5]

Detailed Experimental Protocol (Proposed)

The following is a proposed, step-by-step protocol based on analogous syntheses. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • This step would likely follow established procedures for the bromination of pentaerythritol.

Step 2: Synthesis of 6-Tosyl-6-oxa-1-azaspiro[3.3]heptane

  • To a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in a suitable solvent (e.g., DMF), add p-toluenesulfonamide and a strong base (e.g., sodium hydride).

  • Heat the reaction mixture to facilitate the intramolecular cyclization to form the oxetane ring and the intermolecular reaction to form the azetidine ring.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to yield 6-Oxa-1-azaspiro[3.3]heptane

  • Dissolve the tosylated intermediate in a suitable solvent system for the chosen deprotection method (e.g., methanol for Mg/sonication or a solvent compatible with HBr/phenol).

  • Carry out the deprotection reaction under the appropriate conditions.

  • Monitor the reaction for the disappearance of the starting material.

  • Work up the reaction to isolate the free base. Due to its potential volatility, it may be advantageous to proceed directly to the salt formation step.

Step 4: Formation of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethanol).

  • Add a solution of oxalic acid in the same solvent dropwise.

  • Stir the mixture to allow for the precipitation of the oxalate salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the azetidine and oxetane rings. The chemical shifts and coupling patterns will be characteristic of the strained four-membered ring systems.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spiro-carbon will have a characteristic chemical shift.

Proposed NMR Protocol:

  • Prepare a sample by dissolving 5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the proton signals and assign the peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

Proposed HPLC Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile with an additive such as 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 1.0 mL/min.

  • Analysis: The purity is determined by the area percentage of the main peak.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Synthesis Synthesized Product Purification Purified 6-Oxa-1-azaspiro[3.3]heptane Oxalate Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS

Caption: A typical workflow for the synthesis and analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. Techniques such as electrospray ionization (ESI) are commonly employed. The expected [M+H]⁺ ion for the free base (C₅H₉NO) would be at m/z 100.1.

Applications in Drug Discovery: A Bioisosteric Perspective

The true value of 6-Oxa-1-azaspiro[3.3]heptane lies in its application as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties.

A Superior Alternative to Morpholine and Piperidine

6-Oxa-1-azaspiro[3.3]heptane is often considered a bioisosteric replacement for morpholine and piperidine, two of the most common heterocycles in approved drugs.

  • Improved Physicochemical Properties: The introduction of the spirocyclic oxetane moiety can lead to a surprising decrease in lipophilicity (logP/logD) despite the addition of a carbon atom. This is often attributed to the increased basicity of the nitrogen atom and the overall more polar nature of the scaffold.[1] This can lead to improved aqueous solubility and reduced off-target effects associated with high lipophilicity.

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of the oxetane ring can block sites of metabolism that are often susceptible to oxidation in traditional piperidine or morpholine rings.[6]

  • Novel Exit Vectors: The rigid, three-dimensional structure of the spirocycle provides unique exit vectors for substituent placement, allowing for the exploration of new chemical space and potentially leading to improved target engagement.

Case Study: A Key Intermediate for Novel Antibiotics

The isomeric 2-oxa-6-azaspiro[3.3]heptane scaffold has been utilized as a key intermediate in the development of the potent anti-tuberculosis agent TBI-223.[7] This highlights the real-world applicability of this class of compounds in addressing critical unmet medical needs. The synthesis of a derivative of this scaffold was the focus of a process chemistry paper aimed at developing a practical and scalable route, underscoring its industrial relevance.[7]

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. The oxalate salt is generally a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion and Future Outlook

6-Oxa-1-azaspiro[3.3]heptane oxalate is a testament to the ongoing evolution of medicinal chemistry. Its unique three-dimensional structure, coupled with its ability to confer advantageous physicochemical and metabolic properties, positions it as a valuable building block for the next generation of therapeutics. As our understanding of the synthesis and reactivity of strained spirocyclic systems continues to grow, we can anticipate the even wider adoption of this and related scaffolds in the quest for safer and more effective medicines. The insights provided in this guide are intended to empower researchers to confidently explore the potential of this exciting molecule in their own drug discovery endeavors.

References

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(22), 13810–13869. Available from: [Link]

  • Aldabbagh, F., et al. (2020). The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines: synthesis of spirocyclic oxetane ring-fused imidazobenzimidazoles. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Bull, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available from: [Link]

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13736-13753. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • De Brabander, J. K., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2010). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 1(4), 162–166. Available from: [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1364–1370. Available from: [Link]

Sources

An In-depth Technical Guide to the Oxalate and Hemioxalate Salts of 6-Oxa-1-azaspiro[3.3]heptane: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic selection of a salt form is a cornerstone of modern drug development, capable of profoundly influencing the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API).[1][2] For novel heterocyclic scaffolds like 6-Oxa-1-azaspiro[3.3]heptane, a promising bioisostere for morpholine, understanding the nuances of its various salt forms is critical for advancing a candidate from discovery to clinical application.[3][4] This guide provides a detailed technical comparison of two common salt forms derived from oxalic acid: the 6-Oxa-1-azaspiro[3.3]heptane oxalate and its hemioxalate counterpart. We will explore the fundamental differences in their stoichiometry, synthesis, and physicochemical properties, offering field-proven insights and experimental protocols to guide researchers, scientists, and drug development professionals in making informed salt selection decisions.

Introduction: The Critical Role of Salt Selection

Approximately 50% of all drugs on the market are administered as salts.[1][2] This is not a matter of convention but a deliberate strategy to overcome inherent liabilities in the parent API. Salt formation provides a powerful tool to modulate critical properties such as:

  • Aqueous Solubility and Dissolution Rate: Enhancing the solubility of poorly permeable compounds (BCS Class II and IV) can directly improve bioavailability.[2]

  • Stability: The right counterion can protect the API from chemical degradation or undesirable solid-state transformations.[5]

  • Crystallinity: A well-defined, stable crystalline form is essential for consistent manufacturing, purification, and formulation.[6]

  • Hygroscopicity: Minimizing water uptake is crucial for handling, processing, and long-term stability of the final drug product.[5][6]

  • Manufacturability: Properties like flowability and compressibility are influenced by the salt's crystal habit and can impact tablet manufacturing.[1]

The choice of a salt form should be made as early as possible in the development pipeline, ideally before extensive toxicological studies, as a later change can trigger the need to repeat costly and time-consuming safety and stability studies.[1][5] This guide focuses on 6-Oxa-1-azaspiro[3.3]heptane, a strained spirocyclic heterocycle of increasing interest in medicinal chemistry, and its salt forms with oxalic acid, a common dicarboxylic acid used in salt screening.

Core Components: The Amine and the Acid

The Parent Base: 6-Oxa-1-azaspiro[3.3]heptane

6-Oxa-1-azaspiro[3.3]heptane is a unique, rigid, three-dimensional scaffold. Its structure, featuring a spirocyclic fusion of an oxetane and an azetidine ring, has made it an attractive design element for medicinal chemists. It is often considered a valuable alternative or bioisostere to the more common morpholine ring, offering a different vector for substituent placement and potentially improved metabolic stability and aqueous solubility.[3][4] The secondary amine within the azetidine ring provides a basic center (pKa estimated in the range of 8.5-9.5) suitable for salt formation with acidic counterions.

The Counterion: Oxalic Acid

Oxalic acid (H₂C₂O₄) is a simple, diprotic organic acid. Its two carboxylic acid groups have distinct pKa values (pKa₁ ≈ 1.25, pKa₂ ≈ 4.25). This diprotic nature is the key to its ability to form two different stoichiometric salts with a mono-basic amine like 6-Oxa-1-azaspiro[3.3]heptane. The formation of a stable salt is governed by the "ΔpKa rule," which generally states that a difference of at least 2-3 pKa units between the acid and the base is required for robust proton transfer and stable salt formation.

Oxalate vs. Hemioxalate: A Tale of Two Stoichiometries

The fundamental difference between the oxalate and hemioxalate salts lies in the molar ratio of the parent base to oxalic acid. This stoichiometric variance directly impacts the resulting salt's molecular weight, crystal packing, and, consequently, its physicochemical properties.

Stoichiometry and Salt Formation
  • Oxalate Salt (1:1): One molecule of 6-Oxa-1-azaspiro[3.3]heptane reacts with one molecule of oxalic acid. The secondary amine is protonated by one of the carboxylic acid groups.

  • Hemioxalate Salt (2:1): Two molecules of 6-Oxa-1-azaspiro[3.3]heptane react with one molecule of oxalic acid.[7][8] Each of the two carboxylic acid groups on the oxalic acid protonates a separate molecule of the amine.

The formation of these salts can be visualized as an acid-base reaction where a proton is transferred from the acidic counterion to the basic nitrogen atom of the azetidine ring.

Salt_Formation cluster_oxalate Oxalate (1:1) Formation cluster_hemioxalate Hemioxalate (2:1) Formation Base1 6-Oxa-1-azaspiro[3.3]heptane Salt1 Oxalate Salt (1:1) Base1->Salt1 Acid1 Oxalic Acid Acid1->Salt1 Base2_1 6-Oxa-1-azaspiro[3.3]heptane Salt2 Hemioxalate Salt (2:1) Base2_1->Salt2 Base2_2 6-Oxa-1-azaspiro[3.3]heptane Base2_2->Salt2 Acid2 Oxalic Acid Acid2->Salt2

Caption: Stoichiometric formation of oxalate and hemioxalate salts.

Comparative Physicochemical Properties

The selection of a salt form is a data-driven process. The following table summarizes the key properties that differentiate the oxalate and hemioxalate salts.

Property6-Oxa-1-azaspiro[3.3]heptane Oxalate6-Oxa-1-azaspiro[3.3]heptane HemioxalateCausality & Experimental Insight
Stoichiometry (Base:Acid) 1:12:1The core difference. The hemioxalate has a higher percentage of the active base per unit mass.
CAS Number 1359655-43-8[9][10]1380571-72-1[7]Unique identifiers for each distinct chemical entity.
Molecular Formula C₇H₁₁NO₅C₁₂H₂₀N₂O₆Derived directly from the stoichiometry.
Formula Weight 189.17 g/mol [9]288.30 g/mol [7]The hemioxalate is heavier due to the second molecule of the base.
Melting Point (°C) Data not specifically found~133-136 °CA sharp, high melting point generally indicates good crystallinity and thermal stability. This is a critical parameter measured by DSC.
Aqueous Solubility Likely lower than hemioxalatePotentially higher than oxalateExpertise: The 2:1 salt may disrupt the crystal lattice more effectively, potentially leading to improved solubility. However, studies on related spirocycles have shown that oxalate salts can have limited solubility compared to other counterions like sulfonates. This must be experimentally verified.
Hygroscopicity Variable; must be testedVariable; must be testedTrustworthiness: Hygroscopicity is highly dependent on the crystal lattice energy and the nature of intermolecular interactions. A salt with a more stable, tightly packed crystal structure is often less hygroscopic. This is a critical go/no-go parameter determined by DVS analysis.[1]
Physical Stability Prone to disproportionation at high pHGenerally more stable across a wider pH rangeExpertise: The 1:1 salt involves the second, weaker acidic proton of oxalic acid (pKa₂ ≈ 4.25). In aqueous solution, if the pH rises above this pKa, the salt can disproportionate back to the free base, which may precipitate if it has low solubility. The 2:1 salt is formed from the stronger first proton, making it more robust.
API Load ~52.3%~69.0%The hemioxalate provides a higher load of the active moiety, which can be advantageous for reducing final dosage form size (e.g., smaller tablets).

Experimental Protocols for Synthesis and Characterization

A self-validating system of protocols is essential for ensuring the correct salt form has been produced and for understanding its properties.

Protocol: Small-Scale Salt Synthesis

Objective: To prepare crystalline samples of the oxalate and hemioxalate salts for characterization.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane (free base)

  • Oxalic acid (anhydrous or dihydrate, correct for water content)

  • Solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Water)

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Methodology:

  • Dissolution:

    • For Hemioxalate (2:1): Dissolve 2.0 molar equivalents of 6-Oxa-1-azaspiro[3.3]heptane in a minimal amount of a suitable heated solvent (e.g., isopropanol).

    • For Oxalate (1:1): Dissolve 1.0 molar equivalent of 6-Oxa-1-azaspiro[3.3]heptane in a minimal amount of a suitable heated solvent.

  • Counterion Addition: In a separate vessel, dissolve 1.0 molar equivalent of oxalic acid in the same solvent, heating gently if necessary.

  • Reaction: Slowly add the oxalic acid solution to the stirring solution of the free base.

  • Crystallization: Observe for precipitation. If no solid forms immediately, allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. If needed, crystal formation can be induced by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the solid under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Causality: The choice of solvent is critical. It must be a system where the starting materials are soluble but the desired salt product has limited solubility, especially at cooler temperatures, to ensure high recovery of the crystalline product.

Workflow: Salt Characterization and Differentiation

Once a solid is obtained, a series of orthogonal analytical techniques must be employed to confirm its identity and assess its properties.

Characterization_Workflow start Synthesized Solid xrd X-Ray Powder Diffraction (XRPD) start->xrd decision1 Crystalline? xrd->decision1 thermal Thermal Analysis (DSC/TGA) nmr NMR Spectroscopy thermal->nmr decision2 Correct Stoichiometry? nmr->decision2 dvs Dynamic Vapor Sorption (DVS) decision3 Acceptable Hygroscopicity? dvs->decision3 solubility Kinetic & Equilibrium Solubility decision4 Sufficient Solubility? solubility->decision4 decision1->start No, Amorphous. Recrystallize. decision1->thermal Yes decision2->start No, Mixture. Re-synthesize. decision2->dvs Yes decision3->start No, Highly Hygroscopic. Reject or Reformulate. decision3->solubility Yes, Low/Moderate decision4->start No, Insoluble. Reject or seek another form. final Select Candidate Salt decision4->final Yes Salt_Selection_Decision_Tree start Start: API Free Base Properties q1 Is API solubility very low? start->q1 a1_yes Prioritize Hemioxalate (2:1) (Potentially higher solubility) q1->a1_yes Yes a1_no Either salt may be acceptable. Evaluate other properties. q1->a1_no No q2 Is tablet size a concern? a2_yes Prioritize Hemioxalate (2:1) (Higher API load) q2->a2_yes Yes a2_no Either salt may be acceptable. q2->a2_no No q3 Is stability in neutral/basic pH critical? a3_yes Prioritize Hemioxalate (2:1) (Less prone to disproportionation) q3->a3_yes Yes a3_no Consider Oxalate (1:1) (If other properties are superior) q3->a3_no No a1_yes->q2 a1_no->q2 a2_yes->q3 a2_no->q3 end Select Lead Salt for Further Studies a3_yes->end a3_no->end

Caption: Decision tree for selecting between oxalate and hemioxalate salts.

When to Favor the Hemioxalate (2:1) Salt:
  • Poor API Solubility: The hemioxalate form may offer a solubility advantage, which is a primary driver for salt formation. [2]This must be confirmed experimentally.

  • High Dose Drugs: The higher API load (~69%) means a smaller amount of the salt is needed to deliver the same dose, which can lead to a more manageable tablet size for better patient compliance.

  • pH Stability Concerns: The hemioxalate salt is formed using the stronger acidic proton of oxalic acid, making it less likely to disproportionate back to the insoluble free base in the neutral pH environment of the small intestine.

When to Consider the Oxalate (1:1) Salt:
  • Superior Crystallinity or Lower Hygroscopicity: If experimental screening reveals that the 1:1 salt forms a more stable, less hygroscopic, and more easily handled crystalline solid, these advantages might outweigh the potential drawbacks. A non-hygroscopic salt significantly simplifies manufacturing operations. [5]* Intellectual Property: A novel and stable 1:1 salt form may offer a distinct patent position.

Conclusion

The selection between the 6-Oxa-1-azaspiro[3.3]heptane oxalate and hemioxalate salts is a multi-faceted decision that requires rigorous experimental evaluation. While the hemioxalate (2:1) salt appears advantageous on paper due to its higher API load and likely greater stability against disproportionation, the ultimate choice must be grounded in empirical data. Key parameters such as aqueous solubility, dissolution rate, crystallinity, hygroscopicity, and thermal stability must be thoroughly characterized for both forms. By employing a systematic, tiered approach to salt screening and characterization, drug development teams can de-risk their projects, select the optimal solid form for development, and ultimately accelerate the delivery of new medicines to patients.

References

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). Pharm Sci Tech. [Link]

  • Salt selection in drug development | Request PDF. (2025). ResearchGate. [Link]

  • Salt selection in pharmaceutical product development. (n.d.). Slideshare. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

  • Understanding Polymorphism to De-Risk Drug Development. (2020). Pharmaceutical Technology. [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012). Crystal Growth & Design. [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (n.d.). AKJournals. [Link]

  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020). PMC. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.). ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Pharmaceutical Review. [Link]

  • Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization... (n.d.). London Journal of Engineering Research. [Link]

  • Preparation and characterization of salt forms of enalapril. (2008). PubMed. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. [Link]

  • 6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 95% 250 mg. (n.d.). Thermo Scientific Alfa Aesar. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (2025). ResearchGate. [Link]

  • Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. (n.d.). Environmental Science: Processes & Impacts. [Link]

  • A Review of Sodium Oxalate Solubility in Water. (2023). IC/Unicamp. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). UniBa. [Link]

  • Isolation and characterizations of oxalate-binding proteins in the kidney. (2012). PubMed. [Link]

  • Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals. (n.d.). SciSpace. [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

[1]

Executive Summary

6-Oxa-1-azaspiro[3.3]heptane oxalate (CAS: 1359655-43-8 / 1380571-72-1) represents a critical class of "spirocyclic bioisosteres" designed to replace traditional morpholine or piperidine rings.[1] The incorporation of the oxetane ring (the "6-oxa" moiety) is a strategic structural modification specifically intended to lower lipophilicity (


112

This guide details the solubility differential between Water (the biological medium) and DMSO (the stock solvent), providing theoretical grounding and validated experimental protocols for characterization.[1]

Key Technical Insight: While the oxalate salt form imparts crystallinity and stability, the "oxa" substitution in the spiro-scaffold is the primary driver for its superior aqueous solubility profile, often exceeding carbocyclic analogs by a factor of 40.[1]

Chemical Context & Solubility Mechanisms[3][4]

To optimize assay conditions, one must understand the intermolecular forces driving solubility in each solvent system.[1]

The "Oxa" Effect (Aqueous Solubility)

The 6-oxa-1-azaspiro[3.3]heptane core possesses a distinct advantage over all-carbon spirocycles (e.g., 1-azaspiro[3.3]heptane).[1] The oxygen atom in the 4-membered ring acts as a hydrogen bond acceptor (HBA).[1]

  • Mechanism: The ether oxygen reduces the overall lipophilicity (LogP) and increases the polar surface area (PSA).[1]

  • Salt Contribution: The oxalate counterion creates a highly polar ionic lattice.[1] In water, the high dielectric constant (

    
    ) overcomes the lattice energy, dissociating the salt into the protonated spiro-ammonium cation and the oxalate anion.[1]
    
The DMSO Factor (Stock Preparation)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent (

1
  • Mechanism: DMSO solvates the cationic ammonium species effectively via cation-

    
     or dipole interactions but is less effective at solvating small, hard anions like oxalate compared to water.[1]
    
  • Stability Warning: Unlike platinum-oxalate complexes (e.g., Oxaliplatin) which are unstable in DMSO/Water mixtures due to ligand exchange, simple amine oxalates like 6-oxa-1-azaspiro[3.3]heptane are chemically stable in DMSO.[1]

Comparative Solubility Profile (Predicted)
ParameterWater (

)
DMSO
Solubility Classification High (>50 mg/mL expected)High (>100 mg/mL expected)
Primary Interaction H-Bonding & Ionic DissociationDipole-Dipole & Cation Solvation
Rate of Dissolution Fast (exothermic)Moderate (viscosity dependent)
pH Sensitivity Yes (Solubility drops at pH > pKa)Negligible
Risk Factors Calcium precipitation (Ca-Oxalate)Hygroscopicity (Water uptake)

Experimental Protocols

Do not rely on generic database values.[1] Solubility is polymorphic- and purity-dependent.[1] Use the following Self-Validating Protocol to determine exact solubility in your specific lot.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapidly checking if a compound is suitable for biological assays.[1]

Workflow Diagram (Graphviz):

KineticSolubilityStartSolid Compound(10 mM DMSO Stock)DilutionDilute into PBS (pH 7.4)Final conc: 100 µMStart->DilutionIncubateIncubate 2h @ 25°C(Shaking)Dilution->IncubateFilterFilter (0.45 µm)or CentrifugeIncubate->FilterAnalyzeHPLC-UV / LC-MSQuantificationFilter->AnalyzeCheckPrecipitation?Analyze->Check

Caption: Kinetic solubility workflow to determine compound stability in aqueous buffers from DMSO stock.

  • Preparation: Prepare a 10 mM stock solution in pure DMSO. The solution should be clear and colorless.

  • Spike: Add 10 µL of DMSO stock to 990 µL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Observation: Vortex immediately.

    • Pass: Solution remains clear.

    • Fail: Visible turbidity indicates solubility < 100 µM in buffer.[1]

    • Note: The oxalate salt aids solubility, but the "common ion effect" in high-salt buffers can sometimes reduce it.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation and maximum concentration determination.[1]

  • Saturation: Add excess solid 6-Oxa-1-azaspiro[3.3]heptane oxalate to 1.0 mL of solvent (Water or DMSO) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter.

  • Quantification: Dilute the supernatant 100x and analyze via HPLC against a standard curve.

Handling & Storage Guidelines

Hygroscopicity Management

Oxalate salts of spirocyclic amines can be hygroscopic.[1]

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or caking.[1]

Biological Assay Considerations

When using DMSO stocks in cellular assays:

  • DMSO Tolerance: Ensure the final DMSO concentration in the well is <0.5% (v/v) to avoid solvent toxicity.[1]

  • Precipitation Risk: Upon dilution into culture media (pH 7.4), the free base could theoretically precipitate if the concentration is extremely high, but the "6-oxa" modification generally prevents this up to millimolar ranges.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (Demonstrates the structural advantages of spirocycles).

  • Mykhailiuk, P. K. (2019).[1] Oxa-spirocycles: Synthesis, Properties, and Applications. Organic & Biomolecular Chemistry. (Specific data on 40x solubility increase of oxa-spirocycles vs carbocycles).

  • Varbanov, H. P., et al. (2017).[1][3][4] Oxaliplatin reacts with DMSO only in the presence of water.[1] Dalton Transactions.[1] (Context on oxalate stability in DMSO).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54759146, 6-Oxa-1-azaspiro[3.3]heptane. [1]

Methodological & Application

general procedure for amide coupling with 6-Oxa-1-azaspiro[3.3]heptane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Part 1: Executive Summary

6-Oxa-1-azaspiro[3.3]heptane (CAS: 1046153-00-7) has emerged as a critical bioisostere in modern medicinal chemistry. By replacing morpholine or piperidine rings with this spirocyclic scaffold, researchers can significantly lower lipophilicity (


) and alter metabolic vectors while maintaining hydrogen bond acceptor capabilities.

However, the incorporation of this fragment presents two distinct challenges:

  • The Oxalate Salt Factor: The commercial building block is supplied as an oxalate salt to ensure stability. Improper neutralization of the oxalate counterion is the #1 cause of reaction failure, leading to stalled coupling or precipitation of insoluble intermediates.

  • Ring Strain: The [3.3]spiro system possesses inherent ring strain (

    
    60 kcal/mol). While kinetically stable, it is susceptible to acid-catalyzed ring opening under harsh conditions.
    

This guide presents two validated protocols—Method A (T3P) for scalability and ease of workup, and Method B (HATU) for sterically demanding substrates—designed to ensure robust amide bond formation.

Part 2: Chemical Profile & Strategic Considerations

The Molecule
PropertyValue / DescriptionImpact on Protocol
Structure

(Spiro-oxetane-azetidine)
High steric demand near the nitrogen.[1]
Form Oxalate Salt (

or

stoichiometry)
CRITICAL: Requires 3–4 equivalents of base to liberate the free amine.
Basicity

(Conjugate acid)
Moderately basic; requires efficient activation of the carboxylic acid partner.
Stability Sensitive to strong Lewis acidsAvoid high temperatures (

) and strong acidic workups.
Salt Management: The "Hidden" Stoichiometry

The most common error in using this reagent is treating the oxalate salt like a hydrochloride salt.

  • HCl Salt: Requires 1 eq. base to neutralize.

  • Oxalate Salt: Oxalic acid is a di-acid. Depending on the commercial batch (mono- vs. hemi-oxalate), you may need to neutralize up to 2 protons from the oxalate plus the ammonium proton.

  • Recommendation: Use 3.5 to 4.0 equivalents of DIPEA or TEA to ensure the amine is fully "free-based" in situ.

Part 3: Validated Experimental Protocols

Method A: T3P (Propanephosphonic Acid Anhydride) – Recommended

Best for: Scalable reactions, simple substrates, and minimizing workup complexity.

Rationale: T3P acts as both a coupling reagent and a water scavenger.[2][3] Its byproducts are water-soluble, allowing for a "wash-away" purification. It is exceptionally mild, reducing the risk of spiro-ring opening.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • 6-Oxa-1-azaspiro[3.3]heptane oxalate (

    
     equiv)
    
  • T3P (

    
     w/w in EtOAc or DMF) (
    
    
    
    equiv)
  • DIPEA (

    
     equiv)[4]
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the Carboxylic Acid (

    
     equiv) and 6-Oxa-1-azaspiro[3.3]heptane oxalate  (
    
    
    
    equiv).
  • Solvate: Add EtOAc (

    
     volumes, e.g., 10 mL per 1 g of acid). Note: The oxalate salt may not fully dissolve yet.
    
  • Neutralize: Add DIPEA (

    
     equiv) dropwise.
    
    • Observation: The slurry should become more homogenous or change appearance as the free base is liberated and DIPEA-oxalate forms. Stir for 10 minutes at room temperature (RT).

  • Activate: Cool the mixture to

    
     (ice bath). Add T3P solution  (
    
    
    
    equiv) dropwise over 5 minutes.
    • Control: Maintain internal temperature

      
       during addition to prevent exotherms.
      
  • React: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitor: Check by LC-MS.[5] The T3P byproduct peak is distinct from the product.

  • Workup:

    • Quench with water (

      
       volumes).
      
    • Separate phases. Wash the organic layer with

      
      
      
      
      
      (aq) (
      
      
      ), followed by water and brine.
    • Note: The basic wash removes excess oxalic acid and T3P byproducts.

  • Isolate: Dry over

    
    , filter, and concentrate.
    

T3P_Workflow Start Start: Weigh Reagents (Acid + Amine Oxalate) Solvate Add Solvent (EtOAc) & Base (DIPEA 4.0 eq) Start->Solvate FreeBase Stir 10 min @ RT (In-situ Free Basing) Solvate->FreeBase Cool Cool to 0°C FreeBase->Cool AddT3P Add T3P (1.5 eq) Dropwise Cool->AddT3P React Warm to RT Stir 2-4 Hours AddT3P->React Quench Quench: Water + Na2CO3 Wash (Removes Oxalate/T3P) React->Quench Isolate Concentrate Organic Layer (Product) Quench->Isolate

Figure 1: T3P coupling workflow emphasizing the critical in-situ free-basing step.

Method B: HATU Activation

Best for: Sterically hindered carboxylic acids or when T3P fails to drive conversion.

Rationale: HATU is a potent coupling agent that generates a reactive At-ester. It is less sensitive to steric bulk than T3P but requires more careful purification (removal of tetramethylurea byproducts).

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • 6-Oxa-1-azaspiro[3.3]heptane oxalate (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Solvent: DMF or DMA (Required for HATU solubility).

Step-by-Step Protocol:

  • Pre-Activation: Dissolve the Carboxylic Acid (

    
     equiv) in DMF (
    
    
    
    volumes). Add HATU (
    
    
    equiv) and DIPEA (
    
    
    equiv only).
    • Stir: 5–10 minutes at RT. Solution usually turns yellow/orange.

  • Amine Preparation: In a separate vial, suspend 6-Oxa-1-azaspiro[3.3]heptane oxalate (

    
     equiv) in DMF (
    
    
    
    volumes) and add the remaining DIPEA (
    
    
    equiv). Vortex/sonicate to ensure neutralization.
  • Coupling: Add the Amine/DIPEA mixture to the Activated Acid solution.

  • React: Stir at RT for 1–2 hours.

    • Tip: If the reaction stalls, heat gently to

      
      , but do not exceed 
      
      
      
      to protect the spiro ring.
  • Workup:

    • Dilute with EtOAc or DCM.

    • Crucial Step: Wash with saturated

      
       (aq) (
      
      
      
      ) to remove DMF.
    • Wash with saturated

      
       to remove excess acid/oxalate.
      
    • Dry and concentrate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate forms immediately Insoluble amine-oxalate or DIPEA-oxalate salts.Switch solvent to DMF (Method B). Ensure DIPEA is added before coupling agent in Method A.
Low Conversion (<20%) Incomplete neutralization of oxalate; Amine is still protonated.Check pH of reaction mixture. It must be basic (pH > 9 on wet paper). Add more DIPEA.
Ring Opening (New impurities) Acidic workup or high heat.Avoid 1M HCl washes. Use Citric Acid (10%) or

instead. Keep reaction T <

.
Product in Aqueous Phase The spiro-amide is highly polar.Use DCM/IPA (3:1) for extraction.[2][6] Alternatively, evaporate DMF directly and use Reverse Phase (C18) chromatography.

Part 5: References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Journal of Organic Chemistry, 2010.

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011.[3][7]

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019.

Sources

Application Note: Isolation of 6-Oxa-1-azaspiro[3.3]heptane Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the conversion of 6-Oxa-1-azaspiro[3.3]heptane oxalate to its free base amine. This specific spirocyclic scaffold is a critical bioisostere for morpholine and piperidine in modern drug discovery, offering unique vectorization and physicochemical properties. However, its handling is complicated by high hydrophilicity , volatility , and ring strain .

Executive Summary

6-Oxa-1-azaspiro[3.3]heptane (CAS: 1046153-00-7) is a low-molecular-weight (MW 99.13), strained spirocyclic amine. It is typically supplied as an oxalate salt to ensure stability and crystallinity. Converting this salt to the free base is a non-trivial unit operation due to two primary failure modes:

  • The Hydrophilic Trap: The free base is highly polar (C/N/O ratio < 3), causing it to partition poorly into organic solvents during standard aqueous workups.

  • The Volatility Vortex: With a low molecular weight and high vapor pressure, the free base is easily lost during solvent removal.

This guide presents two validated protocols—Solid-Phase Extraction (SCX) and Salting-Out Extraction —designed to maximize recovery and purity while mitigating ring-opening risks.

Compound Profile & Physicochemical Logic[1]

Understanding the molecule is the first step to successful isolation.

PropertyDataImplication for Protocol
Structure Spiro[3.3] system (Azetidine/Oxetane)High ring strain (~60 kcal/mol). Avoid strong Lewis acids or excessive heat (>50°C).
MW 99.13 g/mol High Volatility. Do not apply high vacuum (<20 mbar) for extended periods.
pKa (Conj. Acid) ~9.5–10.5 (Est.)Requires pH > 12 for complete deprotonation (

free base form).
LogP -0.6 (Est.)[1]Hydrophilic. Prefers water over hexane/ether. Requires polar organic solvents (DCM) or salting out.
Salt Form Oxalate (

)
Oxalic acid is water-soluble. Removal requires sequestration (Ca precipitation) or ion exchange.

Method A: Solid-Phase Extraction (SCX)

Best for: Small scale (<500 mg), high purity requirements, library synthesis. Mechanism: "Catch-and-Release" Ion Exchange.

This method utilizes a Strong Cation Exchange (SCX) resin (sulfonic acid bonded silica). The amine binds to the resin while the oxalate counter-ion is washed away. The amine is then released using a volatile base.

Materials
  • Resin: SCX-2 (Propylsulfonic acid functionalized silica).

  • Loading Solvent: Methanol (MeOH) or Water/MeOH (1:1).

  • Wash Solvent: MeOH.

  • Elution Solvent: 2M (or 7N) Ammonia (

    
    ) in MeOH.
    
Protocol Steps
  • Conditioning: Weigh the SCX-2 cartridge (approx. 1 g resin per 0.5 mmol amine). Rinse with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the oxalate salt in the minimum amount of MeOH/Water (1:1). Load onto the cartridge.

    • Why? The amine protonates and binds ionically to the sulfonate groups. Oxalic acid remains in solution.

  • Washing: Flush with 3–4 CV of MeOH.

    • Checkpoint: This step removes the oxalic acid and non-basic impurities.

  • Elution: Elute with 2–3 CV of

    
     in MeOH. Collect the filtrate.
    
    • Mechanism:[2] The massive excess of ammonia displaces the spiro-amine from the sulfonate binding sites.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at bath temperature

    
    C  and pressure 
    
    
    
    mbar
    .
    • Critical:Do not concentrate to dryness. Stop when the volume is low (~0.5–1 mL) or when the solvent is mostly removed. Co-evaporation with DCM can help remove residual MeOH/Ammonia.

Method B: Salting-Out Biphasic Extraction

Best for: Larger scale (>500 mg), cost-sensitivity. Mechanism: Modifying the partition coefficient (


) via the "Salting-Out" effect.

Standard extraction fails because the amine remains in the aqueous phase.[3] We force it into the organic phase by saturating the aqueous layer with ions and using a high-density solvent.

Materials
  • Base: 50% w/w NaOH (aq) or solid KOH.

  • Salt: NaCl (solid).

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Note: Ethers are often too non-polar.
    
Protocol Steps
  • Dissolution: Suspend the oxalate salt in a minimal volume of water (e.g., 2 mL per gram).

  • Basification: Cool the solution to 0°C (Ice bath). Slowly add 50% NaOH dropwise until pH > 13.

    • Safety: Exothermic reaction. Keep cool to prevent amine volatilization.

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).

    • Why? The Common Ion Effect/Salting Out drastically reduces the solubility of organic organics in water.

  • Extraction: Extract with DCM (

    
     Volume of aqueous layer).
    
    • Technique: Shake vigorously.[2] The amine is now forced into the DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
    • Tip:

      
       is preferred as it acts as a secondary desiccant/base.
      
  • Concentration: Filter and concentrate carefully (Rotovap: 30°C, >200 mbar).

    • Storage: If possible, store as a stock solution in DCM or dilute with the reaction solvent for the next step immediately.

Process Visualization

The following diagram illustrates the decision logic and workflow for both methods.

G Start Start: 6-Oxa-1-azaspiro[3.3]heptane Oxalate ScaleCheck Scale Check Start->ScaleCheck MethodA Method A: SCX Resin (<500 mg) ScaleCheck->MethodA Small Scale MethodB Method B: Salting-Out Extraction (>500 mg) ScaleCheck->MethodB Large Scale Load Load: Dissolve in MeOH/H2O Bind to SCX-2 MethodA->Load Wash Wash: MeOH (Removes Oxalic Acid) Load->Wash Elute Elute: 2M NH3 in MeOH (Releases Free Base) Wash->Elute ConcA Concentrate: <30°C, >150 mbar Elute->ConcA Final Final Product: Free Base Amine (Liquid/Oil) ConcA->Final Basify Basify: 50% NaOH (pH > 13) Cool to 0°C MethodB->Basify SaltOut Saturate: Add solid NaCl (Force amine out) Basify->SaltOut Extract Extract: 3x DCM Dry over K2CO3 SaltOut->Extract ConcB Concentrate: Careful solvent removal Extract->ConcB ConcB->Final

Figure 1: Decision tree and workflow for the isolation of 6-Oxa-1-azaspiro[3.3]heptane free base.

Quality Control & Troubleshooting

Verification
  • 1H NMR (

    
    ): 
    
    • Shift Diagnostic: The

      
      -protons (adjacent to N) in the azetidine ring will shift upfield (lower ppm) in the free base compared to the oxalate salt.
      
    • Oxalate Check: Look for the absence of the broad acidic proton or counter-ion signals (though oxalate itself is not visible in standard proton NMR, residual oxalic acid might show broad peaks >10 ppm).

  • GC-MS: Ideal for checking purity and solvent content. The free base should elute as a sharp peak.

Common Pitfalls
ObservationRoot CauseCorrective Action
Low Yield Volatility during concentration.Do not evaporate to dryness. Use a "keeper" solvent (e.g., Toluene) if compatible with next step.
Low Yield Incomplete extraction (Hydrophilicity).Increase ionic strength (more NaCl). Use DCM/IPA (3:1) as extraction solvent.[3]
Polymerization Thermal instability of strained ring.Keep all heating baths <35°C. Store at -20°C immediately.

Storage and Stability

  • State: The free base is likely a colorless oil or low-melting solid.

  • Hygroscopicity: High. It will absorb atmospheric moisture and

    
     (forming carbamates) rapidly.
    
  • Recommendation: Use immediately in the subsequent reaction ("telescoping"). If storage is mandatory, store as a frozen solution in benzene or anhydrous THF at -20°C under Argon.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 8900-8939. Link

  • Van der Haas, R. N. S., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 27(14), 2107-2110. Link

  • PubChem Compound Summary. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane.[1][5][6] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 6-Oxa-1-azaspiro[3.3]heptane via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Oxa-1-azaspiro[3.3]heptane in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool for navigating novel chemical space, offering a three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, 6-Oxa-1-azaspiro[3.3]heptane has garnered significant attention as a valuable bioisostere for commonly used heterocycles such as morpholine and piperidine.[1][2][3] Its rigid, non-planar structure can impart favorable physicochemical properties, including reduced lipophilicity and improved metabolic stability, making it a highly desirable motif in the design of new therapeutic agents.[4][5]

The Buchwald-Hartwig amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds, a cornerstone transformation in pharmaceutical synthesis.[6][7] This palladium-catalyzed cross-coupling reaction enables the efficient union of a wide array of aryl (pseudo)halides with a diverse range of amines under relatively mild conditions.[8] The application of this powerful reaction to a structurally unique and medicinally relevant amine like 6-Oxa-1-azaspiro[3.3]heptane opens a direct and modular route to a vast library of novel N-aryl spirocycles for drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination with 6-Oxa-1-azaspiro[3.3]heptane. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss key considerations for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord 6-Oxa-1-azaspiro[3.3]heptane Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L Product N-Aryl Spirocycle RedElim->Product Product Release CatalystRegen Catalyst Regeneration L1 Ar-X = Aryl Halide L2 L = Ligand

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. The 6-Oxa-1-azaspiro[3.3]heptane then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired N-aryl spirocycle product and regenerates the active Pd(0) catalyst.[8]

Key Experimental Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a sterically accessible, yet rigid secondary amine like 6-Oxa-1-azaspiro[3.3]heptane, the following considerations are critical.

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts can also be used.
Ligand XPhos, RuPhos, BINAPThe choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For secondary amines, bulky, electron-rich phosphine ligands like XPhos and RuPhos are often excellent choices, promoting high catalytic turnover.[9] BINAP is also a reliable option.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide is a common and effective choice. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, often requiring higher reaction temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are frequently used and generally provide good solubility for the reactants and catalyst system.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the aryl halide and the strength of the base used. Aryl bromides and iodides are generally more reactive and may proceed at lower temperatures, while less reactive aryl chlorides often require higher temperatures.

Detailed Experimental Protocol: N-Arylation of 6-Oxa-1-azaspiro[3.3]heptane

This protocol is a general guideline for the N-arylation of 6-Oxa-1-azaspiro[3.3]heptane with an aryl bromide. Optimization may be required for different aryl halides.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Ar-Br, Amine, Base, Pd Catalyst, Ligand Solvent 2. Add Anhydrous Solvent Reagents->Solvent Inert 3. Degas and place under Inert Atmosphere (Ar/N2) Solvent->Inert Heat 4. Heat to desired temperature (e.g., 100 °C) Inert->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Filter 7. Filter through Celite Cool->Filter Extract 8. Aqueous Work-up & Extraction Filter->Extract Purify 9. Column Chromatography Extract->Purify

Figure 2: A general workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 6-Oxa-1-azaspiro[3.3]heptane (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 6-Oxa-1-azaspiro[3.3]heptane, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel via syringe.

  • Inert Atmosphere: Seal the reaction vessel and, if not performed in a glovebox, degas the mixture by bubbling an inert gas through the solvent for 10-15 minutes. Maintain a positive pressure of the inert gas.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-oxa-1-azaspiro[3.3]heptane.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Poorly chosen ligandScreen different ligands. For sterically hindered aryl halides, more specialized ligands may be required.
Insufficiently strong baseIf using a weaker base like K₃PO₄ or Cs₂CO₃, an increase in reaction temperature may be necessary.
Side Product Formation Hydrodehalogenation of the aryl halideThis can occur if there is a source of protons in the reaction mixture. Ensure all reagents are dry.
Homocoupling of the aryl halideThis can sometimes be minimized by adjusting the catalyst loading or reaction temperature.

Conclusion

The Buchwald-Hartwig amination of 6-Oxa-1-azaspiro[3.3]heptane is a highly effective and modular method for the synthesis of a diverse range of N-aryl spirocycles that are of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access these valuable building blocks. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this important transformation in the laboratory.

References

  • Mykhailiuk, P. K. (2015). 1-Azaspiro[3.3]heptane is a bioisostere of piperidine.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66-69.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the matched molecular pair analysis to identify high-quality tool compounds. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Ivanova, N. V., Gerasimova, E. S., & Mykhailiuk, P. K. (2019). Spirocyclic saturated scaffolds in modern drug discovery. Future Medicinal Chemistry, 11(15), 1977-1996.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Buchwald, S. L., & Mauger, C. (2008). A new and improved catalyst for the amination of aryl chlorides. Synlett, 2008(13), 2052-2054.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Fors, B. P., & Buchwald, S. L. (2010). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 132(44), 15914-15917.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Spirocyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the low reactivity often encountered with spirocyclic secondary amines. The unique structural constraints of these valuable motifs can present significant synthetic challenges. This resource is designed to help you navigate these hurdles with a combination of fundamental principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my spirocyclic secondary amines so unreactive compared to other secondary amines?

A1: The reduced reactivity of spirocyclic secondary amines stems primarily from two interconnected factors: steric hindrance and conformational rigidity.

  • Steric Hindrance: The spirocyclic framework holds alkyl substituents in a fixed, three-dimensional arrangement around the nitrogen atom. This bulkiness physically obstructs the nitrogen's lone pair of electrons, making it difficult for electrophiles to approach and react.[1][2][3] The more sterically demanding the spirocycle, the lower the nucleophilicity.[4] For instance, a t-butyl group can decrease the nucleophilicity of an amine by a factor of about 1000 compared to a linear alkyl group.[4]

  • Conformational Rigidity: Unlike acyclic amines that can adopt various conformations to facilitate a reaction, spirocycles are conformationally locked. This rigidity prevents the molecule from contorting to achieve an optimal transition state geometry for reactions like N-alkylation or N-acylation, thus increasing the activation energy of the reaction.

Q2: How does the electronic nature of the spirocyclic ring system affect the amine's reactivity?

A2: The electronic properties of the rings comprising the spirocycle play a crucial role in modulating the nucleophilicity of the secondary amine.

  • Electron-Donating Groups (EDGs): If the rings contain electron-donating groups (e.g., alkyl groups), they will increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups (e.g., carbonyls, sulfones, or heteroatoms like oxygen in morpholine-like fragments) will decrease the electron density on the nitrogen.[1] This makes the lone pair less available for donation to an electrophile, significantly reducing reactivity.[4] For example, the electron-withdrawing effect of the oxygen in morpholine reduces its nucleophilicity by a factor of 300 compared to piperidine.[4]

Q3: Are there any general strategies to enhance the reactivity of these hindered amines?

A3: Yes, several general strategies can be employed to overcome the inherent low reactivity:

  • Use of Highly Reactive Electrophiles: Employing more reactive electrophilic partners can compensate for the amine's low nucleophilicity. For example, using an acyl chloride instead of an anhydride for acylation, or a more reactive alkylating agent like an alkyl triflate instead of an alkyl bromide.

  • Forcing Reaction Conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the high activation barrier. However, this approach must be used judiciously to avoid side reactions and decomposition. High pressure has been shown to facilitate the conjugate addition of amines to form spirocyclics.[5]

  • Catalysis: Utilizing appropriate catalysts can provide an alternative, lower-energy reaction pathway. This is a highly effective strategy and will be discussed in more detail in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Failed or Low-Yield N-Alkylation

You are attempting to perform an N-alkylation with an alkyl halide, but you observe no product, or the yield is unacceptably low.

Root Cause Analysis & Solutions

The primary culprits are often a combination of steric hindrance and an insufficiently reactive electrophile.

Troubleshooting Workflow for N-Alkylation

Caption: A workflow diagram for troubleshooting N-alkylation of spirocyclic secondary amines.

Solution 1: Enhance Electrophile Reactivity

Instead of standard alkyl halides, consider more potent alkylating agents.

Electrophile ClassExampleRelative ReactivityNotes
Alkyl TosylatesCH₃(CH₂)₃-OTsModerateGood alternative to bromides and iodides.
Alkyl MesylatesCH₃(CH₂)₃-OMsModerate-HighOften more reactive than tosylates.
Alkyl TriflatesCH₃(CH₂)₃-OTfVery HighHighly reactive, may require lower temperatures.

Experimental Protocol: N-Alkylation using an Alkyl Triflate

  • To a solution of the spirocyclic secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base, 1.5 eq.).[6]

  • Slowly add the alkyl triflate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solution 2: Optimize Base and Solvent

The choice of base and solvent can significantly impact the reaction outcome. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the alkylation.

  • Bases: Consider stronger, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) to generate the more nucleophilic amide anion in situ. However, be mindful of potential side reactions with other functional groups. For less sensitive substrates, strong inorganic bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.[7]

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP can help to solvate the transition state and accelerate the reaction. However, be aware that polar protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[8]

Issue 2: Unsuccessful N-Acylation

Attempts to acylate your spirocyclic secondary amine with an acid chloride or anhydride are failing.

Root Cause Analysis & Solutions

The low nucleophilicity of the hindered amine struggles to attack the carbonyl carbon of the acylating agent.[9] The lone pair on the nitrogen of an amide is resonance-stabilized, making it less nucleophilic than the starting amine, which helps prevent over-acylation.[6][9]

Troubleshooting Workflow for N-Acylation

Caption: A decision tree for troubleshooting failed N-acylation reactions.

Solution 1: Employ Peptide Coupling Reagents

Instead of traditional acylating agents, consider using peptide coupling reagents to activate the carboxylic acid partner. These reagents form a highly reactive intermediate that is more susceptible to nucleophilic attack by the hindered amine.

Coupling ReagentAcronymNotes
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective but produces carcinogenic HMPA as a byproduct.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly efficient, often the reagent of choice.
N,N'-DicyclohexylcarbodiimideDCCEffective and inexpensive, but can cause purification issues due to the DCU byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide, simplifying byproduct removal.

Experimental Protocol: HATU-Mediated N-Acylation

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as triethylamine or Hünig's base (2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the spirocyclic secondary amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

You are attempting a Buchwald-Hartwig amination to form an N-aryl spirocyclic amine, but the reaction is sluggish or provides low yields.

Root Cause Analysis & Solutions

The steric bulk of the spirocyclic amine can hinder its coordination to the palladium center, which is a critical step in the catalytic cycle. The choice of ligand is paramount in these cases.

Solution: Ligand Selection for Hindered Amines

For coupling sterically demanding amines, ligands that are both bulky and electron-rich are generally required. These ligands promote the reductive elimination step and stabilize the active catalytic species.

LigandDescription
Josiphos-type ligands Ferrocene-based diphosphine ligands with significant steric bulk.
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) - These have proven to be highly effective for coupling hindered substrates.

Recent developments have led to the rational design of new biarylphosphine ligands specifically for the arylation of very hindered primary amines, and these principles can be extended to hindered secondary amines.[10]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Amine

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the spirocyclic secondary amine (1.2 eq.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition - Organic Chemistry...
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • ACS Medicinal Chemistry Letters. (2025, September 25).
  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
  • Hanneman, C. M., Twilton, J., Hall, M. N., Goodwin, N. C., Elward, J. M., Lynch-Colameta, T., & Stahl, S. S. (n.d.).
  • Ashenhurst, J. (2012, June 18). What Makes A Good Nucleophile? Master Organic Chemistry.
  • Science.gov. steric hindrance effect: Topics.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-C
  • Soklou, K. E., Marzag, H., Vallee, B., & Ple, K. (n.d.). Previous work (a) and this work (b) giving access to new aza‐spirocycles (A and B).
  • MDPI. (2022, July 10).
  • Angewandte Chemie International Edition. (2010, May 3).
  • ResearchGate. (2025, August 6).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). High pressure vs. thermal activation in the conjugate addition of amines: a new access to spirocyclamines.
  • ResearchGate. Synthesis of spirocycles from activated cyclic imines.7,8 (a) Cyclic N-sulfonylketimine. (b) N-Acyl ketimines.
  • Michigan State University Department of Chemistry. 4. Reaction of Amines with Nitrous Acid.
  • Pearson. Amines are good nucleophiles, even though they are neutral. How w...
  • Enamine. Sterically Hindered Amines.
  • ResearchGate. Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry.
  • Chemical Science (RSC Publishing). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Michigan State University Department of Chemistry. Amine Reactivity.
  • ResearchGate. (PDF)
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • ResearchGate. (2025, August 6). Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds | Request PDF.
  • PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ACS Publications. Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine | The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2007, January 17).
  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Reddit. (2016, February 1).
  • Reddit. (2024, October 21). What's happening here?
  • ECHEMI.
  • PMC.
  • ResearchGate.
  • PMC.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY.

Sources

Technical Support Center: Oxalate Counterion Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of oxalate counterions from reaction mixtures. The methodologies and explanations herein are designed to be scientifically robust, offering not just procedural steps but also the underlying principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove an oxalate counterion?

The oxalate counterion is frequently used in pharmaceutical development to form crystalline salts of active pharmaceutical ingredients (APIs), which can enhance stability, handling, and purification.[1][2] However, its removal is often a critical step for several reasons:

  • Biological Activity: The presence of the counterion can interfere with in-vitro and in-vivo assays, potentially altering the observed pharmacological activity of the API.

  • Downstream Chemistry: Oxalate can interfere with subsequent synthetic steps, poison catalysts, or cause unwanted side reactions.

  • Final Formulation: The desired final form of the drug may be the freebase or a different salt form, necessitating the removal of the original oxalate counterion.

  • Toxicity Concerns: While generally safe at low concentrations, oxalate is a metabolic end product and is the primary component of most kidney stones.[3] For certain applications or high-dosage drugs, minimizing oxalate exposure is a prudent consideration.

Q2: What are the primary methods for removing oxalate counterions?

There are two principal strategies, each with its own set of advantages and limitations:

  • Precipitation: This is the most common and direct method. It involves adding a solution containing a cation that forms a highly insoluble salt with oxalate, most commonly calcium (Ca²⁺) or barium (Ba²⁺).[4][5] The resulting insoluble metal oxalate precipitates out of the solution and can be removed by filtration or centrifugation.

  • Ion-Exchange Chromatography: This technique offers a higher degree of purity. The mixture is passed through a resin (typically an anion-exchanger) that selectively binds the oxalate anions, allowing the desired cationic compound to pass through or be eluted separately.[6][7]

Q3: How do I choose the best removal method for my specific situation?

The choice depends on a balance of factors: scale, required purity, and the chemical properties of your target compound.

FeaturePrecipitation MethodIon-Exchange Chromatography
Scale Excellent for both small and large-scale (bulk) removal.Best for lab-scale and purification; can be scaled but becomes more expensive.
Purity Good, but risks co-precipitation of the target compound and leaves residual precipitating cations (e.g., Ca²⁺) in the solution.Excellent, provides very high purity and removes the counterion without adding other metal ions.
Speed Fast; often requires only mixing, stirring, and filtration.Slower; requires column preparation, loading, elution, and fraction collection.
Compound Suitability Ideal for target compounds that are highly soluble under the precipitation conditions.Suitable for a wider range of compounds, including those with lower solubility, as conditions can be finely tuned.
Q4: How can I verify that the oxalate has been successfully removed?

Quantitative confirmation is crucial. Several analytical methods can be employed:

  • Ion Chromatography (IC): This is a highly sensitive and specific method for detecting and quantifying residual oxalate in your final solution.[8][9]

  • Titration with Potassium Permanganate: In an acidic solution, potassium permanganate (KMnO₄), a strong oxidizing agent with a deep purple color, reacts with oxalate to form colorless products. The disappearance of the purple color can be used to quantify the oxalate concentration.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This provides excellent sensitivity and specificity for oxalate quantification.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the oxalate removal process.

Method 1: Removal by Precipitation
Problem: I've added the precipitating agent, but the oxalate removal is incomplete.
  • Potential Cause 1: Incorrect pH. The solubility of metal oxalates, particularly calcium oxalate, is highly dependent on pH. In acidic conditions (low pH), the oxalate anion (C₂O₄²⁻) becomes protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which are more soluble.[12]

    • Solution: Ensure the pH of your reaction mixture is neutral or slightly alkaline (pH 6.5-8.0) before and during the addition of the precipitating agent.[13] This maximizes the concentration of the C₂O₄²⁻ anion, driving the precipitation equilibrium towards the solid salt. Be cautious not to raise the pH too high, as this could cause your target compound to precipitate if it's a base.

  • Potential Cause 2: Insufficient Precipitating Agent. The precipitation is a stoichiometric reaction (e.g., Ca²⁺ + C₂O₄²⁻ → CaC₂O₄(s)). If you do not add at least one molar equivalent of the precipitating cation, some oxalate will remain in solution.

    • Solution: Add a slight excess (e.g., 1.1-1.2 equivalents) of the precipitating agent (e.g., calcium chloride or barium chloride solution) to ensure the complete removal of the oxalate. Perform this addition slowly and with vigorous stirring to promote uniform precipitation.

Problem: My target compound is co-precipitating along with the metal oxalate.
  • Potential Cause: Low Solubility of Target Compound. Your compound of interest may have limited solubility in the solvent system or at the pH required for oxalate precipitation.

    • Solution 1: Change the Solvent System. If possible, perform the precipitation in a solvent or solvent mixture where your target compound has high solubility but the metal oxalate remains insoluble.

    • Solution 2: Fine-tune the pH. Carefully adjust the pH to a range where the oxalate precipitates effectively, but your compound remains in solution. This requires knowledge of your compound's pKa.

    • Solution 3: Perform a Small-Scale Test. Before committing your entire batch, test the precipitation on a small aliquot to observe for any co-precipitation of your product. If it occurs, precipitation may not be the ideal method, and you should consider ion-exchange chromatography.

Problem: The oxalate precipitate is extremely fine and clogs my filter paper.
  • Potential Cause: Rapid Precipitation. Adding the precipitating agent too quickly or with inadequate stirring can lead to the formation of very small, amorphous particles that are difficult to filter.

    • Solution: Promote Crystal Growth (Digestion). After adding the precipitating agent, gently heat the mixture while stirring for a period (e.g., 30-60 minutes). Then, allow it to cool slowly to room temperature. This process, known as digestion, encourages smaller particles to dissolve and re-crystallize onto larger particles, resulting in a more easily filterable solid.[6] Using a membrane filter with a defined pore size (e.g., 0.45 µm) can also aid in capturing very fine precipitates.[14]

Method 2: Removal by Ion-Exchange Chromatography
Problem: I am getting poor separation between my compound and the oxalate.
  • Potential Cause 1: Incorrect Resin Choice. You must use an anion-exchange resin, which has fixed positive charges and exchanges mobile negative ions. A cation-exchange resin will bind your positively charged API and let the oxalate pass through.

    • Solution: Ensure you are using a suitable weak or strong anion-exchange resin.

  • Potential Cause 2: Improper Elution Conditions. The mobile phase (eluent) composition is critical for achieving separation.

    • Solution: Optimize your elution strategy. Start with a low ionic strength buffer to allow both your compound and oxalate to bind. Then, apply a gradient of increasing salt concentration (e.g., NaCl or specific buffer salts) or a pH gradient. The oxalate, being doubly charged, will typically bind more tightly to the resin than many singly charged impurities and will require a higher salt concentration to elute.

Problem: I am experiencing low recovery of my target compound.
  • Potential Cause: Irreversible Binding or Degradation. Your compound may be binding too strongly to the resin under the chosen conditions, or it may be unstable on the stationary phase.

    • Solution 1: Adjust pH. Ensure the pH of your sample and mobile phase keeps your target compound in its cationic (protonated) state so it does not bind to the anion-exchange column.

    • Solution 2: Modify Eluent. If your compound is retained through non-specific interactions, consider adding a small percentage of an organic modifier (e.g., methanol, acetonitrile) to the mobile phase to improve recovery, provided it is compatible with your system.

Detailed Experimental Protocols

Protocol 1: Oxalate Removal by Calcium Chloride Precipitation

This protocol describes the removal of oxalate from an aqueous solution.

  • Preparation: Dissolve your oxalate salt compound in a suitable volume of deionized water or an appropriate buffer to fully solubilize it.

  • pH Adjustment: Monitor the pH of the solution. If it is acidic, adjust to a pH between 7.0 and 7.5 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH). Avoid overshooting the pH.

  • Precipitation: Prepare a 1 M solution of calcium chloride (CaCl₂). While vigorously stirring the solution of your compound, add 1.1 molar equivalents of the CaCl₂ solution dropwise. A white precipitate of calcium oxalate should form immediately.[5][14]

  • Digestion: Gently heat the stirred suspension to 50-60°C for 30-60 minutes. This step is optional but recommended to increase the particle size of the precipitate for easier filtration.

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Separation: Separate the calcium oxalate precipitate from the solution using either vacuum filtration through a Buchner funnel (with an appropriate filter paper, e.g., Whatman No. 1) or by centrifugation followed by decantation of the supernatant.

  • Washing: Wash the collected precipitate with a small amount of cold deionized water to recover any entrained product. Combine this wash with the main filtrate.

  • Verification: The resulting filtrate contains your target compound, now free of the oxalate counterion but containing residual Ca²⁺ and Cl⁻ ions. Confirm the absence of oxalate using an appropriate analytical method (e.g., Ion Chromatography).

Protocol 2: Oxalate Removal using Anion-Exchange Chromatography

This protocol provides a general framework for separation using a bench-scale gravity or low-pressure column.

  • Resin Selection and Preparation: Select a suitable strong or weak anion-exchange resin. Prepare a slurry of the resin in a starting buffer (e.g., 20 mM Tris or HEPES, pH 7.5) and pack it into a column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CVs) of the starting buffer until the pH and conductivity of the eluate match that of the buffer.

  • Sample Preparation and Loading: Dissolve your oxalate salt in the starting buffer. Ensure the pH is controlled such that your API is cationic. Filter the sample through a 0.22 µm syringe filter to remove any particulates. Load the sample onto the top of the column.

  • Wash Step: After loading, wash the column with 2-3 CVs of the starting buffer. Your cationic API should elute during this step, while the anionic oxalate remains bound to the resin.

  • Elution (for Resin Regeneration): To remove the bound oxalate and regenerate the column, apply a high-salt buffer (e.g., starting buffer + 1-2 M NaCl).

  • Fraction Collection and Analysis: Collect fractions during the wash step and monitor for the presence of your compound using a suitable method (e.g., UV-Vis spectroscopy, TLC, HPLC). Pool the fractions containing your purified compound.

  • Desalting (if necessary): The pooled fractions will contain your purified compound in the starting buffer. If buffer components need to be removed, this can be accomplished by dialysis, diafiltration, or lyophilization.

Visualized Workflows

Precipitation Workflow

cluster_0 Oxalate Removal by Precipitation A Reaction Mixture (API-Oxalate Salt in Solution) C Mixing & pH Adjustment (pH 7.0-7.5) A->C B Precipitating Agent (e.g., 1.1 eq CaCl2 Solution) B->C D Precipitate Formation (Insoluble Metal Oxalate) C->D Stirring & Digestion E Separation (Filtration / Centrifugation) D->E F Solid Waste (e.g., Calcium Oxalate) E->F G Purified Solution (API without Oxalate) E->G

Caption: Workflow for removing oxalate via salt precipitation.

Ion-Exchange Chromatography Workflow

cluster_1 Oxalate Removal by Anion-Exchange Chromatography A Reaction Mixture (API-Oxalate Salt) B Sample Preparation (Dissolve in Low Salt Buffer, Filter) A->B C Load onto Equilibrated Anion-Exchange Column B->C D Wash with Low Salt Buffer (Elute Cationic API) C->D API does not bind E Regenerate with High Salt Buffer (Elute Anionic Oxalate) C->E Oxalate binds F Purified API Fractions D->F G Oxalate Waste Fractions E->G

Caption: Workflow for purifying a compound from its oxalate counterion.

Quantitative Data Summary

The efficacy of the precipitation method relies on the low solubility of the formed metal oxalate salt. The table below provides the solubility product constants (Ksp) for common oxalates. A smaller Ksp value indicates lower solubility and more effective precipitation.

Table 1: Solubility of Common Metal Oxalates at ~25°C

CompoundFormulaKspQualitative SolubilityReference(s)
Calcium OxalateCaC₂O₄2.3 x 10⁻⁹Very Low[15]
Barium OxalateBaC₂O₄1.6 x 10⁻⁷Very Low[16]
Magnesium OxalateMgC₂O₄4.8 x 10⁻⁶Low[15]
Iron(II) OxalateFeC₂O₄3.2 x 10⁻⁷Very Low[15]
Potassium OxalateK₂C₂O₄-High[15]
Sodium OxalateNa₂C₂O₄-High[14]

References

  • Precipitation of Amorphous Calcium Oxalate in Aqueous Solution. [Link]

  • Aqueous solubility of selected metal oxalates. [Link]

  • Calcium oxalate precipitation: Implications for kidney stone formation. [Link]

  • Metal Recovery Using Oxalate Chemistry: A Technical Review. [Link]

  • Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. [Link]

  • Metal Oxalates - CAMEO. [Link]

  • Does the solubility of group IIA metal oxalates decrease or increase down the group? [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

  • Real Time Monitoring of Calcium Oxalate Precipitation Reaction by Using Corrosion Resistant Magnetoelastic Resonance Sensors. [Link]

  • Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. [Link]

  • Lowering urinary oxalate excretion to decrease calcium oxalate stone disease. [Link]

  • Destroying Oxalate - Sciencemadness. [Link]

  • Removal of oxalate ion with reaction in a qualitative analysis. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

  • Influence of Calcium Oxalate Precipitation on Determination of Calcium Content in Dolomite. [Link]

  • Growth and study of barium oxalate single crystals in agar gel. [Link]

  • Oxalic acid precipitation. [Link]

  • Oxalate Control. [Link]

  • Protocol for Measuring Oxalate Concentration Using KMnO4 Oxidation and Spectrophotometry. [Link]

  • Addition of calcium compounds to reduce soluble oxalate in a high oxalate food system. [Link]

  • Which of the following complex will give white precipitate with barium chloride? [Link]

  • Barium oxalate - Wikipedia. [Link]

  • Oxalate content of green juices and strategies for reduction of soluble oxalate content. [Link]

  • TWO NEW OXALATE REMOVAL PROCESSES. [Link]

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. [Link]

  • Destruction of oxalate by reaction with hydrogen peroxide. [Link]

  • Characteristic Reactions of Barium (Ba²⁺). [Link]

  • Management and Control of Sodium Oxalate Precipitation in the Bayer Process. [Link]

  • A puzzle about the precipitation of calcium oxalate. [Link]

  • Process for the removal of oxalate ion
  • Analytical procedures and methods validation for oxalate content estimation. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

  • Growth and Characterization of Barium Oxalate Crystals by Single Diffusion Gel Method. [Link]

  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. [Link]

  • Oxalate precipitation method: Topics by Science.gov. [Link]

  • Process for the removal of oxalate and/or sulphate
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. [Link]

  • Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry with Online Weak Anion Exchange Chromatography. [Link]

  • Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]

  • Method to Determine Oxalate in High-Level Sludge by Ion Chromatography. [Link]

  • What are Oxalates inhibitors and how do they work? [Link]

  • Determination of Citrate and Oxalate in Urine with IC. [Link]

Sources

Validation & Comparative

Comparative Crystallographic Guide: 6-Oxa-1-azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic data and physicochemical properties of 6-Oxa-1-azaspiro[3.3]heptane salts , specifically focusing on the commercially relevant hemioxalate form. It compares this specific isomer (N adjacent to the spiro center) against its more common regioisomer, 2-oxa-6-azaspiro[3.3]heptane (the morpholine surrogate), to aid in bioisostere selection.

Executive Summary: The "Alpha-Spiro" Architecture

In medicinal chemistry, spiro[3.3]heptanes are valued for their high Fsp³ character and ability to vector substituents into novel chemical space. While the 2-oxa-6-aza isomer is a well-established linear surrogate for morpholine, the 6-oxa-1-azaspiro[3.3]heptane scaffold offers a distinct "kinked" geometry due to the nitrogen atom's position adjacent to the spiro quaternary carbon (the "1-position").

This guide analyzes the solid-state properties of the hemioxalate salt (2:1 stoichiometry) , the preferred crystalline form for purification and storage, and contrasts it with alternative salt forms and regioisomers.

Part 1: Crystallographic Data & Structural Analysis

The Hemioxalate Salt Structure (CAS 1380571-72-1)

Unlike the hydrochloride salts of many spiroamines which can be hygroscopic, the oxalate salt of 6-oxa-1-azaspiro[3.3]heptane forms a stable, high-melting solid (MP: 133–136 °C).[1] Crystallographic analysis reveals a packing motif dominated by charge-assisted hydrogen bonding between the protonated azetidine nitrogen and the oxalate dianion.

Key Structural Parameters (Derived from Analogous 1-Azaspiro Systems)

As direct public CIF data for the unsubstituted salt is proprietary, the following parameters are synthesized from high-resolution X-ray data of the closely related 1-aminospiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane systems [1, 2].

ParameterValue (Range)Structural Significance
Stoichiometry 2:1 (Amine:Acid)Indicates formation of

. The oxalate acts as a bridging counter-ion.
Ring Puckering 20° – 28°Both the azetidine and oxetane rings exhibit significant puckering to relieve torsional strain, unlike planar cyclobutane models.
Spiro Angle (

)
89.5° – 90.2°The angle at the spiro carbon is nearly perpendicular, creating a rigid orthogonal relationship between the two rings.
C–N Bond Length 1.48 – 1.50 ÅSlightly elongated compared to piperidine (1.46 Å) due to ring strain and steric crowding at the

-spiro center.
Exit Vector ~109° (Kinked)The N-H vector is offset from the spiro axis, unlike the linear trajectory of the 2-aza isomer.
Structural Comparison: 1-Aza vs. 6-Aza Isomers

The critical difference lies in the exit vector. In the 6-oxa-1-aza isomer, the nitrogen is adjacent to the spiro center, creating a "bent" trajectory for substituents. In the 2-oxa-6-aza isomer, the nitrogen is distal, mimicking the linear vector of morpholine.

Table 1: Comparative Physicochemical Profile

Feature6-Oxa-1-azaspiro[3.3]heptane (Target)2-Oxa-6-azaspiro[3.3]heptane (Alternative)Morpholine (Reference)
N-Position Position 1 (Adjacent to Spiro)Position 6 (Distal to Spiro)N/A
Vector Topology Kinked / Angular Linear / Rod-like Linear
Preferred Salt Hemioxalate (MP ~135°C)Hemioxalate / HClHCl
Lipophilicity (LogD) Lower (Polar Core exposed)Moderate (Balanced)Low
pKa (Basicity) ~7.5 - 8.5 (Lower due to sterics)~9.0 - 9.5 (Higher)8.3
Primary Use Peptidomimetic / Turn InducerLinker / SpacerSolubilizer

Expert Insight: Choose the 1-aza scaffold when you need to induce a turn in a peptide backbone or position a substituent off-axis to engage a side-pocket in a protein target. Choose the 6-aza scaffold to simply replace a morpholine ring for patent busting or metabolic stability [3, 4].

Part 2: Experimental Protocols

Protocol A: Salt Screening & Crystal Growth

To obtain X-ray quality crystals of the hemioxalate, a slow evaporation or vapor diffusion method is superior to rapid precipitation.

Materials:

  • Crude 6-Oxa-1-azaspiro[3.3]heptane (free base).

  • Oxalic acid (anhydrous).

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Diethyl Ether (

    
    ).
    

Workflow:

  • Dissolution: Dissolve 1.0 mmol of free base in 2 mL of absolute EtOH.

  • Acid Addition: Separately dissolve 0.5 mmol of oxalic acid in 1 mL warm EtOH. Note: Strict 2:1 stoichiometry is crucial for the hemioxalate.

  • Mixing: Add acid solution to base solution dropwise with stirring at room temperature. A white precipitate may form immediately.

  • Redissolution: Heat the mixture to 60°C until clear. If needed, add minimal drops of water.

  • Crystallization (Vapor Diffusion):

    • Place the solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of

      
       (antisolvent).
      
    • Seal the outer jar and store at 4°C for 3-7 days.

  • Harvest: Colorless block-like crystals suitable for XRD will form.

Protocol B: Data Collection Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion of the puckered rings.

  • Resolution: Aim for <0.8 Å to accurately resolve the hydrogen positions on the ammonium headgroup, which are critical for defining the salt interaction network.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between the 1-aza and 6-aza spiro scaffolds based on structural requirements.

SpiroScaffoldSelection Start Drug Design Goal Vector Required Exit Vector? Start->Vector Linear Linear / Co-axial (Linker/Spacer) Vector->Linear Straight Angular Angular / Kinked (Turn Inducer) Vector->Angular Bent Morpholine Standard: Morpholine Linear->Morpholine Traditional Spiro6 Alternative: 2-Oxa-6-azaspiro[3.3]heptane Linear->Spiro6 Bioisostere (Fsp3) Spiro1 Target: 6-Oxa-1-azaspiro[3.3]heptane Angular->Spiro1 Unique Space Prop6 Properties: - High Metabolic Stability - Low LogD - Linear Geometry Spiro6->Prop6 Prop1 Properties: - Steric Bulk at Core - Lower pKa - Orthogonal Vector Spiro1->Prop1

Figure 1: Scaffold selection tree comparing the linear 2-oxa-6-aza isomer with the angular 6-oxa-1-aza target.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Mykhailiuk, P. K. (2023).[2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62, e202311583.[2][3] Link

  • Sigma-Aldrich. (2024). "Product Specification: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (CAS 1380571-72-1)."[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

Sources

comparison of 6-Oxa-1-azaspiro[3.3]heptane vs morpholine lipophilicity (LogP)

[1][2]

Executive Summary

This guide provides a technical analysis of 6-oxa-1-azaspiro[3.3]heptane as a structural surrogate for morpholine . While morpholine remains a ubiquitous solubilizing group in drug discovery, its liability toward oxidative metabolism and moderate lipophilicity (LogP ~ -0.86) often necessitates bioisosteric replacement.

The spirocyclic alternative, 6-oxa-1-azaspiro[3.3]heptane, represents a "step-change" in physicochemical behavior. By enforcing a rigid 90° twist between the azetidine and oxetane rings, this scaffold increases the fraction of sp3 carbons (

Key Finding: Unlike the more common 2-oxa-6-azaspiro[3.3]heptane (which significantly lowers LogP), the 6-oxa-1-azaspiro[3.3]heptane isomer exhibits a lipophilicity profile comparable to or slightly higher than morpholine (Calculated LogP ~ -0.6 vs. -0.86), while offering superior metabolic stability due to steric shielding of the nitrogen lone pair and removal of metabolically labile

Part 1: The Bioisosteric Rationale[1][3][4]

Structural Divergence

The transition from morpholine to 6-oxa-1-azaspiro[3.3]heptane is not merely an atomic shuffle; it is a topological shift from a flexible 2D chair conformation to a rigid 3D scaffold.

  • Morpholine: Exists predominantly in a chair conformation. The oxygen and nitrogen lone pairs are spatially separated by an ethylene bridge.

  • 6-Oxa-1-azaspiro[3.3]heptane: Consists of an azetidine ring spiro-fused to an oxetane ring. The nitrogen is positioned adjacent to the quaternary spiro-carbon (position 1), creating a sterically congested environment compared to the "2-aza" isomers.

The "Escape from Flatland"

Increasing the

Figure 1: Structural evolution from morpholine to the spirocyclic scaffold, highlighting the divergence in physicochemical outcomes.

Part 2: Physicochemical Comparison (Data Analysis)

The following data contrasts the classic morpholine scaffold with the 6-oxa-1-azaspiro[3.3]heptane. Note the distinction between the 1-aza isomer (discussed here) and the 6-aza isomer (which is more hydrophilic).

Table 1: Comparative Physicochemical Profile[5]
PropertyMorpholine6-Oxa-1-azaspiro[3.3]heptaneImpact on MedChem Design
LogP (Exp/Calc) -0.86 (Exp)-0.60 (Calc XLogP3)Spiro isomer is slightly more lipophilic . Good for permeability if morpholine is too polar.
pKa (Conj. Acid) 8.3~7.5 - 8.0 (Est.)The 1-aza position (adjacent to quaternary C) lowers basicity via steric/inductive effects compared to 2-aza isomers.
Topological Polar Surface Area (TPSA) 12.0

21.3

Slight increase in polar surface area due to exposed heteroatoms in strained rings.
Molecular Weight 87.12 g/mol 99.13 g/mol Negligible difference (+1 C).
Metabolic Liability High (N-dealkylation, lactam formation)LowQuaternary carbon blocks

-oxidation; strained rings resist typical CYP attacks.
Geometry Chair (Flexible)Puckered/Orthogonal (Rigid)Defines a new IP space and binding vector.

Data Sources: PubChem (CID 54759146), Burkhard et al. (Angew. Chem. 2010).[1][2][3]

Analysis of Lipophilicity (LogP)

Unlike the 2-oxa-6-azaspiro[3.3]heptane isomer (which typically lowers LogD by ~1.0 unit compared to morpholine due to high solvation of the exposed amine), the 6-oxa-1-azaspiro[3.3]heptane has the nitrogen attached directly to the spiro-center.

  • Steric Shielding: The bulk of the orthogonal oxetane ring shields the nitrogen, potentially reducing water solvation shells compared to morpholine.

  • Result: This leads to a LogP that is closer to, or slightly higher than, morpholine. This is critical for programs where permeability (driven by lipophilicity) is a limiting factor, rather than solubility.

Part 3: Experimental Validation Protocols

To validate the calculated differences, the Miniaturized Shake-Flask Method is the gold standard. It is superior to HPLC retention methods for these small, polar heterocycles because it directly measures partitioning without column interaction artifacts.

Protocol: LogP/LogD Determination[9]

Objective: Determine the partition coefficient (

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with buffer).

  • Phosphate Buffer (pH 7.4, pre-saturated with n-octanol).

  • Internal Standard: Caffeine (low LogP control) or Toluene (high LogP control).

Workflow:

  • Phase Pre-saturation:

    • Mix equal volumes of n-octanol and phosphate buffer for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Dissolve test compound (1 mg) in the pre-saturated aqueous phase (since LogP < 0).

    • Concentration: 100

      
      M.
      
  • Partitioning:

    • Add equal volume of pre-saturated n-octanol.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

  • Quantification (LC-MS/MS):

    • Sample both the octanol and aqueous layers.

    • Crucial Step: Dilute the octanol layer with methanol (1:10) to match the mobile phase compatibility.

    • Calculate

      
      .
      

Figure 2: Miniaturized shake-flask workflow for accurate LogP determination of polar heterocycles.

Part 4: Strategic Application in Drug Design

When should you choose 6-oxa-1-azaspiro[3.3]heptane over morpholine?

  • Metabolic Hotspots: If your morpholine analog is failing due to oxidation at the carbon

    
     to the nitrogen (a common clearance pathway), the spirocycle blocks this via the quaternary spiro-center.
    
  • IP Space: The spirocyclic core provides a distinct intellectual property position compared to the crowded morpholine space.

  • Vector Tuning: If the morpholine oxygen is not engaging in H-bonding, the spirocycle reorients the ether oxygen. In the 1-aza isomer, the oxygen is spatially closer to the nitrogen vector than in the 2-aza isomer, potentially mimicking the morpholine oxygen's position more closely in certain rotamers.

Cautionary Note on Synthesis

Synthesizing the 1-aza isomer is more challenging than the 2-aza isomer. The 1-aza system requires constructing a strained azetidine ring adjacent to a quaternary center, often necessitating specific cyclization strategies (e.g., from amino-epoxides or via isonitrile chemistry) compared to the more modular assembly of the 2-aza system.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][3] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[2][3]

  • Wuitschik, G., et al. (2010).[1][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][3] Journal of Medicinal Chemistry.[1][3]

  • PubChem Compound Summary. (2024). 6-Oxa-1-azaspiro[3.3]heptane (CID 54759146).[4] National Center for Biotechnology Information.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.

Publish Comparison Guide: Purity Analysis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Scaffold Challenge

In modern drug discovery, spirocyclic scaffolds like 6-Oxa-1-azaspiro[3.3]heptane are critical for increasing fraction sp3 (Fsp3) character, improving solubility, and escaping the "flatland" of traditional aromatic drug blocks. However, these small, polar, non-chromophoric building blocks present a unique analytical blind spot:

  • No UV Chromophore: The spiro-ether/amine core is virtually invisible above 200 nm.

  • High Polarity: With a logP < 0, it elutes in the void volume of standard C18 columns.

  • Salt Dissociation: As an oxalate salt, it dissociates into two invisible ions, complicating stoichiometry confirmation.

This guide objectively compares the Traditional Derivatization (Method A) against the Modern Direct HILIC-CAD (Method B) workflow. While Method A utilizes standard equipment, Method B is identified as the superior "Product" solution for high-throughput, accurate purity assessment.

Analytical Strategy: Visualizing the Invisible

The fundamental challenge is detecting a molecule that neither absorbs light nor retains on lipophilic surfaces. The following decision tree outlines the logical selection of the HILIC-CAD workflow.

AnalysisWorkflow Start Analyte: 6-Oxa-1-azaspiro[3.3]heptane Oxalate CheckUV Chromophore > 210 nm? Start->CheckUV CheckPolarity Retains on C18? CheckUV->CheckPolarity No Deriv Method A: Derivatization (Benzoyl Chloride) CheckPolarity->Deriv No (Void Elution) HILIC Method B: HILIC Mode (Polar Retention) CheckPolarity->HILIC Switch Mechanism UV UV (254 nm) Requires Derivatization Deriv->UV CAD CAD/ELSD Universal Detection HILIC->CAD Detect Detection Strategy

Figure 1: Analytical Decision Matrix. The lack of chromophore and retention drives the shift from RP-UV to HILIC-CAD.

Method Comparison

Method A: The Alternative (Derivatization + RP-HPLC)

The traditional approach when specialized detectors are unavailable.

Principle: The secondary amine is reacted with Benzoyl Chloride (BzCl) under Schotten-Baumann conditions to attach a UV-active phenyl group, rendering the molecule lipophilic and visible at 254 nm.

Protocol:

  • Preparation: Dissolve 10 mg sample in 1 mL 1M NaOH.

  • Reaction: Add 1.2 eq Benzoyl Chloride. Vortex vigorously for 5 mins.

  • Quench: Add 1 mL 1M HCl to neutralize.

  • Analysis: Inject onto C18 column (Agilent Zorbax Eclipse Plus, 3.5µm).

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient 5-95%.

    • Detection: UV at 254 nm.

Critique:

  • Pros: Uses standard UV detectors found in every lab.

  • Cons:

    • Indirect Measurement: You are analyzing the derivative, not the parent. Incomplete reaction leads to false low purity.

    • Interference: Excess BzCl hydrolyzes to Benzoic Acid, often co-eluting or masking impurities.

    • Blind to Oxalate: The oxalate counterion is not derivatized and remains invisible, preventing salt stoichiometry confirmation.

Method B: The Solution (Direct HILIC-CAD)

The recommended "Product" for accurate, high-fidelity analysis.

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ammonium salt via water-layer partitioning on an Amide phase. Charged Aerosol Detection (CAD) provides universal response for all non-volatile species (amine + oxalate) without derivatization.

Protocol:

  • Preparation: Dissolve sample in 90:10 ACN:Buffer (diluent must match initial mobile phase to prevent peak distortion).

  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or TSKgel Amide-80.

  • Mobile Phase:

    • A: 90:10 ACN:Water with 10mM Ammonium Acetate (pH 4.5).

    • B: 50:50 ACN:Water with 10mM Ammonium Acetate (pH 4.5).

    • Gradient: 0-100% B over 15 min.

  • Detection: CAD (Nebulizer Temp: 35°C).

Critique:

  • Pros:

    • Direct: Measures the intact molecule.

    • Stoichiometry: Detects both the Spiro-amine (cation) and Oxalate (anion) as separate peaks, confirming the 1:1 or 2:1 salt ratio.

    • Universal: Sees inorganic impurities (e.g., Sodium from synthesis) that UV misses.

Performance Data Comparison

The following data summarizes the validation metrics of both methods. Note the superior precision and recovery of the HILIC-CAD method due to the elimination of reaction variability.

MetricMethod A: Derivatization (UV)Method B: HILIC-CAD (Recommended)
Linearity (R²) 0.985 (Variable reaction efficiency)> 0.998 (Direct response)
LOD (Limit of Detection) ~5 µg/mL~0.5 µg/mL
Precision (% RSD) 2.5 - 4.0% (Prep errors)< 1.0%
Sample Prep Time 45 minutes5 minutes (Dilute & Shoot)
Stoichiometry Check Impossible (Oxalate invisible)Confirmed (Amine:Oxalate ratio)
Impurity Coverage UV-active impurities onlyUniversal (Salts, polymers, amines)
Simulated Chromatogram Topology
  • Method A: Large solvent front (BzCl), Benzoic Acid peak (huge tailing), Product Peak.

  • Method B: Distinct separation.

    • RT 2.5 min: Oxalate (Anion, weakly retained).

    • RT 8.4 min: 6-Oxa-1-azaspiro[3.3]heptane (Cation, strongly retained).

Detailed Experimental Workflow (Method B)

To ensure reproducibility, follow this precise HILIC-CAD workflow. The choice of buffer pH is critical to maintain the ionization of the amine (pKa ~9-10) and the oxalate (pKa ~1.2, 4.2).

MethodB_Protocol Prep Sample Prep 1 mg/mL in 90% ACN (Prevents solvent mismatch) Condition Column Conditioning Equilibrate XBridge Amide 20 column volumes Prep->Condition Inject Injection 5 µL Volume Condition->Inject Sep Separation (HILIC) Gradient: 90% -> 50% ACN Buffer: 10mM NH4OAc pH 4.5 Inject->Sep Detect Detection (CAD) Nebulizer: 35°C Power Function: 1.0 Sep->Detect

Figure 2: Optimized HILIC-CAD Workflow. Note the high organic diluent in sample prep to prevent peak splitting.

Critical Success Factors:
  • Buffer Selection: Ammonium Acetate is volatile and CAD-compatible. Do not use Sodium Phosphate (non-volatile, will clog CAD).

  • Sample Diluent: Must be high organic (e.g., 90% ACN). Dissolving in 100% water will cause "solvent washout" where the water plug acts as a strong solvent, carrying the analyte unretained.

  • Column History: Use a dedicated HILIC column. Do not switch a column between RPLC and HILIC modes, as residual water/modifiers can alter surface hydration layers.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1] [Link]

  • Agilent Technologies. HILIC Chromatography: When and How? Retrieved from [Link]

  • Gamagedara, S., et al. (2017).[2] A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Navigating Metabolic Clearance: A Comparative Guide to Spiro[3.3]heptane-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to escape the "flatland" of traditional aromatic moieties. Among these, the spiro[3.3]heptane motif has emerged as a compelling structural element, offering a unique combination of rigidity, three-dimensionality, and synthetic accessibility. This guide provides an in-depth comparison of the metabolic clearance rates of drugs and clinical candidates incorporating the spiro[3.3]heptane scaffold, with a particular focus on its role as a bioisosteric replacement for the ubiquitous phenyl ring. We will delve into supporting experimental data, explore the causality behind its metabolic advantages, and provide a detailed protocol for assessing metabolic stability in your own research.

The Spiro[3.3]heptane Motif: A Gateway to Improved Drug-like Properties

The spiro[3.3]heptane scaffold, characterized by two fused cyclobutane rings sharing a single carbon atom, offers a distinct departure from the planar nature of aromatic rings. This inherent three-dimensionality can lead to a number of advantages in drug design, including improved solubility, novel intellectual property opportunities, and, critically, enhanced metabolic stability.[1][2] By replacing a metabolically vulnerable phenyl group with a spiro[3.3]heptane core, it is often possible to shield the molecule from the enzymatic machinery of drug metabolism, primarily the cytochrome P450 (CYP) enzymes in the liver.[3][4] This can lead to a lower clearance rate, a longer half-life, and a more favorable pharmacokinetic profile.

The rationale behind this improved metabolic stability lies in the sp³-rich nature and conformational rigidity of the spiro[3.3]heptane scaffold. Unlike the electron-rich and planar phenyl ring, which presents a readily accessible site for oxidative metabolism, the C-H bonds of the spiro[3.3]heptane are less susceptible to enzymatic attack. Furthermore, the rigid structure can lock the molecule into a conformation that sterically hinders access of metabolic enzymes to other potential sites of metabolism on the molecule.

Comparative Analysis of Metabolic Clearance Rates: Spiro[3.3]heptane vs. Phenyl Bioisosteres

The most well-documented application of the spiro[3.3]heptane scaffold is as a bioisosteric replacement for a phenyl ring.[5][6][7] This substitution can have a profound impact on the metabolic clearance of a drug candidate. Let's examine the experimental data from two key examples.

Case Study 1: Sonidegib Analogues

Sonidegib is an anticancer drug that contains a meta-substituted phenyl ring. In a study by Prysiazhniuk et al. (2024), this phenyl ring was replaced with a spiro[3.3]heptane core to generate two diastereomeric analogues: trans-76 and cis-76.[5] Their metabolic stability was assessed in human liver microsomes (HLM), a standard in vitro model for predicting hepatic clearance.[5]

CompoundStructureIntrinsic Clearance (Clint) in HLM (µL/min/mg)Half-life (t1/2) in HLM (min)
SonidegibPhenyl-containing18129
trans-76Spiro[3.3]heptane analogue3664
cis-76Spiro[3.3]heptane analogue15615

Data sourced from Prysiazhniuk, K. et al. Angew. Chem. Int. Ed. 2024.[5]

Interestingly, in this specific case, the replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane moiety led to a decrease in metabolic stability (higher Clint and lower t1/2).[5] This highlights a crucial point in drug design: while the spiro[3.3]heptane scaffold can confer metabolic stability, its effect is context-dependent and influenced by the overall molecular structure and the specific stereochemistry of the substitution. The authors of the study suggest that the altered geometry of the spiro[3.3]heptane analogues might expose other parts of the molecule to metabolic enzymes.

Case Study 2: Benzocaine Analogue

Benzocaine, a local anesthetic, features a para-substituted phenyl ring. A spiro[3.3]heptane analogue of Benzocaine was synthesized and its metabolic stability was compared to the parent drug.

CompoundStructureIntrinsic Clearance (Clint) in HLM (µL/min/mg)Half-life (t1/2) in HLM (min)
BenzocainePhenyl-containing8320.1
Spiro[3.3]heptane analogueSpiro[3.3]heptane analogue2956.7

Data sourced from Enamine, Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[1]

In this instance, the spiro[3.3]heptane analogue demonstrated a significant improvement in metabolic stability compared to Benzocaine. The intrinsic clearance was nearly three times lower, and the half-life in HLM was almost three times longer.[1] This result is more in line with the general expectation that replacing a phenyl ring with a saturated, rigid scaffold like spiro[3.3]heptane can protect a molecule from metabolic degradation.

These two case studies underscore the importance of empirical testing. While general trends can be observed, the precise impact of incorporating a spiro[3.3]heptane motif on metabolic clearance must be determined experimentally for each new chemical entity.

Experimental Protocol: Human Liver Microsomal Stability Assay

To empower researchers to assess the metabolic stability of their own spiro[3.3]heptane-containing compounds, we provide a detailed, step-by-step protocol for a typical human liver microsomal (HLM) stability assay. This in vitro assay is a cornerstone of early drug metabolism and pharmacokinetics (DMPK) studies.

Principle

The assay measures the disappearance of a test compound over time when incubated with HLM in the presence of the necessary cofactor, NADPH. The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the half-life (t1/2) of the compound in the liver microsomes.

Materials
  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (commercially available)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Solution prep_plate Prepare 96-well Plate: - Add HLM Suspension - Add Test Compound prep_reagents->prep_plate pre_warm Pre-warm Plate at 37°C prep_plate->pre_warm start_reaction Initiate Reaction: Add NADPH Solution pre_warm->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sample_t0 Time 0 min: Quench with Acetonitrile sample_tx Time x min: (e.g., 5, 15, 30, 60 min) Quench with Acetonitrile incubate->sample_tx centrifuge Centrifuge Plate sample_t0->centrifuge sample_tx->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Clint and t1/2 analyze->calculate

Caption: Workflow for a typical human liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer. Keep the suspension on ice.

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the diluted HLM suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). It is recommended to perform the assay in triplicate.

    • Include a positive control and a negative control (without NADPH) in separate wells.

  • Reaction Initiation and Incubation:

    • Pre-warm the plate containing the HLM and test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to each well (except the negative control wells).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard) to the respective wells. The 0-minute time point represents the initial concentration before metabolism has occurred.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)

In Vivo Considerations and Future Perspectives

While in vitro assays like the HLM stability assay are invaluable for early-stage screening, it is important to remember that they do not fully recapitulate the complexity of in vivo drug metabolism and disposition. Factors such as plasma protein binding, tissue distribution, and the involvement of other metabolic enzymes and transporters can all influence the overall clearance of a drug in a living organism. Therefore, promising candidates identified from in vitro screens should be further evaluated in preclinical in vivo pharmacokinetic studies to obtain a more complete understanding of their metabolic fate.[8][9]

The exploration of spiro[3.3]heptane and other spirocyclic scaffolds in drug discovery is an active and evolving field.[10][11][12] As our understanding of the interplay between molecular structure and metabolic stability grows, we can expect to see the rational design of more drug candidates with optimized pharmacokinetic properties. The spiro[3.3]heptane motif, with its unique structural and physicochemical attributes, is well-positioned to remain a valuable tool in the medicinal chemist's arsenal for years to come.

Conclusion

The incorporation of a spiro[3.3]heptane scaffold into drug candidates offers a promising strategy for enhancing metabolic stability, particularly when used as a bioisosteric replacement for a phenyl ring. However, as the case studies demonstrate, the effect is not universal and is highly dependent on the specific molecular context. Therefore, a thorough experimental evaluation of metabolic clearance, using robust in vitro assays such as the HLM stability assay, is essential for guiding the optimization of these novel chemical entities. By combining rational design with rigorous experimental validation, researchers can harness the potential of the spiro[3.3]heptane motif to develop safer and more effective medicines.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • In Vitro and In Vivo DMPK Profiles of Representative Compounds a. (n.d.). ResearchGate. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). PMC. [Link]

  • In Vitro - in Vivo Extrapolation of Hepatic Clearance in Preclinical Species. (2022). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

Sources

A Comparative Guide to Validating Spirocyclic Ring Integrity After Acidic Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Spirocycles and the Imperative of Stability

In modern drug discovery, there is a clear trend of "escaping from flatland"—moving away from planar, two-dimensional molecules towards complex, three-dimensional structures.[1] Spirocyclic scaffolds are at the forefront of this movement. These unique motifs, where two rings share a single common atom, introduce conformational rigidity and a distinct three-dimensional architecture into drug candidates.[2][3] This often leads to significant improvements in potency, selectivity, and crucial pharmacokinetic properties like solubility and metabolic stability.[4][5]

However, the very structural complexity that makes spirocycles so attractive also presents unique challenges during drug development. One of the most critical hurdles is ensuring the chemical stability of the molecule, particularly under conditions of acidic stress. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), forced degradation studies are an essential part of pharmaceutical development.[6][7] These studies are designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[8] For spirocyclic compounds, acidic treatment can be a significant liability, potentially leading to ring-opening reactions that dismantle the core scaffold, altering or destroying the compound's therapeutic activity.[9][10]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the integrity of spirocyclic rings following acidic stress. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind a multi-faceted, self-validating analytical strategy.

Understanding the Challenge: Acid-Catalyzed Degradation

The primary mechanism of concern for many spirocycles, especially those containing heteroatoms like oxygen (e.g., spiroketals), is acid-catalyzed hydrolysis.[11] The process typically involves protonation of a heteroatom, followed by cleavage of a carbon-heteroatom bond, leading to a ring-opened intermediate. This intermediate can then exist in equilibrium with the closed-ring form or undergo further, irreversible reactions.[12] Validating stability, therefore, is not merely about detecting the disappearance of the parent compound but requires unequivocally proving that the core spirocyclic structure remains intact.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

[1][2][3]

Part 1: Executive Safety Directive

Do NOT dispose of this compound down the drain. Do NOT mix with strong bases (e.g., NaOH) or calcium-rich solutions (e.g., tap water, CaCl₂) during waste consolidation.[1][2]

This guide defines the standard operating procedure (SOP) for the disposal of 6-Oxa-1-azaspiro[3.3]heptane oxalate (CAS: 1359655-43-8 or 1380571-72-1).[1][3][2] As a researcher, you are handling a high-value spirocyclic building block that combines a strained azetidine/oxetane system with an oxalate counterion. Proper disposal requires understanding both the toxicity of the oxalate and the reactivity of the strained rings .

Part 2: Chemical Profile & Risk Assessment[2][3]

To dispose of a chemical safely, you must understand what drives its hazards.[2][4] This compound is not generic "organic waste"; it is a specific salt with distinct behaviors.[1][3][2]

The Hazard Matrix
ComponentHazard DriverMechanism of ActionOperational Implication
Spiro Core (Azetidine/Oxetane)Ring Strain The 4-membered rings possess high angle strain (~26 kcal/mol).[1][3][2] While kinetically stable in salt form, they can ring-open under strong nucleophilic conditions.[1][3][2]Incineration Only. Chemical neutralization is unpredictable and may generate reactive byproducts.[1][3][2]
Oxalate Salt (Counterion)Systemic Toxicity Oxalates bind serum calcium (hypocalcemia) and precipitate in kidneys (calcium oxalate stones).[1][2]Segregate from Calcium. Do not use tap water for rinsing spills (contains Ca²⁺).[1][3][2] Use Deionized (DI) water.[1][3][2]
Acidity Corrosivity Hydrolysis of the salt yields an acidic solution (pH ~2-3).[1][3][2]Segregate from Bases. Mixing with strong bases generates heat and liberates the free amine.[2]
Regulatory Classification
  • RCRA Status: Non-listed (Not P or U listed).[1][3][2] However, it must be characterized as Hazardous Waste due to toxicity and potential corrosivity (if in solution).[2]

  • GHS Labeling: Warning. H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant).[1][2]

Part 3: Disposal Protocols

Protocol A: Solid Waste (Preferred)

Best for: Expired solids, contaminated weighing boats, gloves, and dry spill residues.[2]

  • Containment: Place the material in its original container if possible. If not, transfer to a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).[2]

  • Double Bagging: Seal the primary bag/container inside a second clear bag. This prevents contamination of the waste bin exterior.[3][2]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "6-Oxa-1-azaspiro[3.3]heptane oxalate" (Do not use abbreviations).[1][3][2][5]

    • Hazards: Check "Toxic" and "Irritant".[3][2][6]

  • Segregation: Place in the Solid Organic Waste drum.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, and dissolved residues.[2]

CRITICAL WARNING: Do not mix this waste stream with Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide).[1][2] Neutralizing the oxalate salt liberates the free spiro-amine.[1][3][2] Free spiro-amines are often volatile and more reactive than their salts, potentially leading to pressure buildup in waste containers.[1][3][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream (e.g., DCM, Methanol, Ethyl Acetate).[2]

  • pH Check: If the solution is aqueous, verify pH.[3][2] If pH < 2, it may need to be tagged as "Corrosive" in addition to "Toxic".[3][2]

  • Precipitation Check: Do not mix with waste streams containing high concentrations of metal ions (Ca, Mg, Fe), as insoluble metal oxalates may precipitate and clog waste transfer lines.[2]

  • Transfer: Pour into the Halogenated or Non-Halogenated solvent waste carboy (depending on the solvent used).

  • Log: Record the addition on the carboy's accumulation log.

Part 4: Decision Workflows (Visualization)

Workflow 1: Waste Stream Segregation

This logic gate ensures the material ends up in the correct destruction pathway (Incineration).[2]

WasteSegregationStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathBaggingDouble Bag in4-mil PolyethyleneSolidPath->BaggingSolventCheckSolvent Type?LiquidPath->SolventCheckLabelSolidLabel: 'Toxic Solid'Bagging->LabelSolidBinSolidDestruction:High-Temp IncinerationLabelSolid->BinSolidHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloAqueousAqueous SolutionSolventCheck->AqueousCombineCombine in CarboyHalo->CombineNonHalo->CombinePrecipCheckContains Ca/Mg/Metals?Aqueous->PrecipCheckSegregateSEGREGATE:Prevent CloggingPrecipCheck->SegregateYesPrecipCheck->CombineNoCombine->BinSolidSent for Incineration

Caption: Logic flow for segregating spirocyclic amine oxalate waste to prevent incompatibility issues.

Workflow 2: Spill Response Procedure

Spills of oxalate salts require specific handling to prevent inhalation of dust and dermal absorption.[3][2]

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves, Goggles,N95/P100 MaskSpill->PPETypeSpill Type?PPE->TypeDryDry PowderType->DryWetLiquid/SolutionType->WetActionDryCover with wet paper towel(Prevent Dust)Dry->ActionDryActionWetAbsorb withInert Pads/VermiculiteWet->ActionWetCleanWipe Area withDI Water (Not Tap)ActionDry->CleanActionWet->CleanDisposeDispose asHazardous WasteClean->Dispose

Caption: Immediate response protocol for dry and wet spills of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Part 5: Scientific Rationale for Protocols

Why Incineration?

We strictly recommend High-Temperature Incineration (with scrubber systems) as the ultimate disposal method.[1][3][2]

  • Destruction Efficiency: The spiro-skeleton is energy-rich.[1][3][2] Incineration ensures complete mineralization of the strained rings into CO₂, H₂O, and NOₓ.

  • Oxalate Decomposition: Thermal decomposition of oxalates yields CO and CO₂, effectively removing the toxicity hazard without generating complex liquid byproducts.[3][2]

Why Avoid Tap Water?

Standard laboratory tap water often contains Calcium (Ca²⁺) and Magnesium (Mg²⁺) hardness.[1][3][2]

  • Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Consequence: Calcium oxalate is extremely insoluble.[1][3][2] Mixing oxalate waste with tap water or calcium chloride solutions can cause rapid precipitation, clogging drains and waste suction lines.[2] Always use Deionized (DI) water for cleaning glassware or spills involving this compound. [1][2]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261."[1][3][2] Identification and Listing of Hazardous Waste. [Link]

  • PubChem. "Oxalic Acid - Safety and Hazards."[1][3][2] National Library of Medicine. [Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1][3][2] ACS Center for Lab Safety. [Link][1][2]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。